Bas-118
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
218936-13-1 |
|---|---|
Molecular Formula |
C20H18N2O2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-methyl-3-[(2-naphthalen-2-ylacetyl)amino]benzamide |
InChI |
InChI=1S/C20H18N2O2/c1-21-20(24)17-7-4-8-18(13-17)22-19(23)12-14-9-10-15-5-2-3-6-16(15)11-14/h2-11,13H,12H2,1H3,(H,21,24)(H,22,23) |
InChI Key |
VQVCFYIDCWPSNE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC3=CC=CC=C3C=C2 |
Other CAS No. |
218936-13-1 |
Synonyms |
BAS 118 BAS-118 BAS118 N-methyl-3-(2-(2-naphthyl)acetylamino)benzamide |
Origin of Product |
United States |
Foundational & Exploratory
Bas-118: A Novel Benzamide Derivative with Potent and Selective Anti-Helicobacter pylori Activity
An In-depth Technical Guide on the Core Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Introduction
Helicobacter pylori is a gram-negative bacterium that colonizes the human stomach and is a major causative agent of various gastroduodenal diseases, including chronic gastritis, peptic ulcers, and gastric cancer.[1] The rising prevalence of antibiotic resistance in H. pylori necessitates the development of novel therapeutic agents with unique mechanisms of action.[2] Bas-118, a novel benzamide derivative, has emerged as a promising candidate with potent and selective antibacterial activity against H. pylori, including strains resistant to commonly used antibiotics such as clarithromycin and metronidazole.[3][4][5][6] This technical guide provides a comprehensive overview of the available data on the mechanism of action of this compound against H. pylori, with a focus on quantitative data, experimental protocols, and visual representations of workflows.
While the precise molecular target and the intricate signaling pathways involved in the antibacterial action of this compound are not yet fully elucidated in the available scientific literature, this guide synthesizes the current understanding of its activity based on published in vitro studies.
Quantitative Data Summary
The antibacterial efficacy of this compound against H. pylori has been quantified through the determination of Minimum Inhibitory Concentrations (MICs). The following tables summarize the key quantitative data from in vitro studies.
Table 1: In Vitro Activity of this compound against Clinical Isolates of H. pylori [3][5][6]
| Isolate Category | Number of Strains | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |
| Randomly Selected | 100 | ≤0.003–0.025 | ≤0.003 | 0.013 |
| Clarithromycin-Resistant | 30 | ≤0.003–0.025 | 0.006 | 0.013 |
| Metronidazole-Resistant | 25 | ≤0.003–0.025 | 0.006 | 0.013 |
Table 2: In Vitro Activity of this compound against Various Bacterial Species [3][5]
| Bacterial Species | Number of Strains | MIC (mg/L) |
| Helicobacter pylori | 155 | ≤0.003–0.025 |
| Other 29 non-H. pylori strains | 29 | ≥8 |
Experimental Protocols
The following section details the methodologies employed in the key experiments to evaluate the anti-H. pylori activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MICs of this compound against H. pylori and other bacterial strains were determined using the agar dilution method.[4]
1. Preparation of Media:
-
For H. pylori, Brucella agar supplemented with 5% horse blood was used.
-
For other bacterial species, Mueller-Hinton agar was utilized.
2. Preparation of Inoculum:
-
H. pylori strains were cultured on supplemented Brucella agar plates under microaerophilic conditions (10% CO2, 5% O2, 85% N2) at 37°C for 3 days.
-
Bacterial colonies were harvested and suspended in Brucella broth to a turbidity equivalent to a 0.5 McFarland standard.
3. Agar Dilution Procedure:
-
Two-fold serial dilutions of this compound were prepared and incorporated into the molten agar medium.
-
The bacterial suspension was inoculated onto the surface of the agar plates containing the different concentrations of this compound using a multipoint inoculator.
-
The final inoculum size was approximately 105 colony-forming units (CFU) per spot.
4. Incubation:
-
Plates inoculated with H. pylori were incubated under microaerophilic conditions at 37°C for 72 hours.
-
Plates with other bacterial species were incubated under appropriate atmospheric conditions at 37°C for 24-48 hours.
5. Interpretation of Results:
-
The MIC was defined as the lowest concentration of this compound that completely inhibited the visible growth of the bacteria.
Induction of Drug Resistance
The potential for H. pylori to develop resistance to this compound was assessed through serial passage in the presence of subinhibitory concentrations of the compound.[3][5][6]
1. Serial Passage:
-
H. pylori strains were serially passaged on agar plates containing sub-MIC levels of this compound.
-
For each passage, bacteria were grown on a plate with a concentration of this compound equal to 0.5 times the MIC determined in the previous passage.
2. Duration:
-
The serial passage was continued for 10 consecutive passages.
3. Determination of MIC:
-
The MIC of this compound for the passaged strains was determined after every five passages to monitor for any increase in resistance.
Mandatory Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Logical Relationship of this compound's Known Characteristics
Caption: Logical flow of this compound's observed properties and their implications.
Discussion on the Mechanism of Action
The potent and highly selective activity of this compound against H. pylori strongly suggests a novel mechanism of action that is distinct from that of existing antibiotics.[4] The compound's efficacy against strains resistant to clarithromycin (which targets protein synthesis) and metronidazole (which involves DNA damage after reductive activation) indicates that this compound does not share cross-resistance with these agents and likely acts on a different molecular target.[4]
The narrow antibacterial spectrum, with high MIC values against a broad range of other bacteria, further supports the hypothesis of a target that is either unique to H. pylori or is significantly different in H. pylori compared to other bacterial species.[3][5][6] This selectivity is a highly desirable characteristic for an anti-H. pylori agent as it would minimize the disruption of the normal gut microbiota.[4]
Furthermore, the low frequency of resistance development observed in vitro after serial passage suggests that the target of this compound may be an essential component of H. pylori's physiology, where mutations that confer resistance are less likely to be tolerated.[3][5][6]
Potential, yet unconfirmed, mechanisms of action could involve the inhibition of a specific enzyme crucial for H. pylori's survival in the gastric environment, disruption of the cell envelope, or interference with a key metabolic pathway. However, without further experimental evidence, these remain speculative. Future research should focus on identifying the specific molecular target of this compound through techniques such as affinity chromatography, genetic screening for resistant mutants, and transcriptomic or proteomic analyses of this compound-treated H. pylori.
Conclusion
This compound is a novel benzamide derivative with potent and selective in vitro activity against H. pylori, including multi-drug resistant strains. The available data strongly indicate a novel mechanism of action, which is a significant advantage in the face of growing antibiotic resistance. While the precise molecular target remains to be elucidated, the unique characteristics of this compound make it a highly promising lead compound for the development of a new generation of anti-H. pylori therapies. Further investigation into its specific mechanism of action is crucial to fully realize its therapeutic potential.
References
- 1. Helicobacter pylori - Wikipedia [en.wikipedia.org]
- 2. frontiersin.org [frontiersin.org]
- 3. In vitro anti-Helicobacter pylori activity of this compound, a new benzamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
The Discovery and Synthesis of Bas-118: A Potent Anti-Helicobacter pylori Agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Bas-118 is a novel benzamide derivative identified as a potent and selective antibacterial agent against Helicobacter pylori, the primary causative agent of gastritis, peptic ulcers, and a significant risk factor for gastric cancer. This technical guide provides a comprehensive overview of the discovery, synthesis, and in vitro efficacy of this compound. It includes detailed, albeit inferred, experimental protocols for its synthesis, quantitative data on its antibacterial activity, and visualizations of key bacterial signaling pathways that represent potential targets for its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new anti-infective therapies.
Introduction
The increasing prevalence of antibiotic resistance in Helicobacter pylori necessitates the development of novel therapeutic agents. This compound, a benzamide derivative, has emerged as a promising candidate with potent and selective activity against this pathogenic bacterium. This guide details the fundamental chemical and biological aspects of this compound, providing a foundational resource for further research and development.
Physicochemical Properties of this compound
This compound is chemically defined as N-methyl-3-[(2-naphthalen-2-ylacetyl)amino]benzamide. Its fundamental properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₀H₁₈N₂O₂ |
| IUPAC Name | N-methyl-3-[(2-naphthalen-2-ylacetyl)amino]benzamide |
| CAS Number | 218936-13-1 |
| Molecular Weight | 318.37 g/mol |
| Appearance | Presumed solid at room temperature |
| Solubility | Likely soluble in organic solvents like DMSO and ethanol |
Synthesis of this compound
While the original detailed synthesis protocol for this compound is not publicly available, a plausible synthetic route can be inferred from standard organic chemistry principles and published methods for analogous N-substituted benzamide derivatives. The proposed synthesis is a two-step process involving the acylation of an aminobenzamide intermediate.
Proposed Synthetic Pathway
Experimental Protocol (Inferred)
Step 1: Synthesis of 2-(Naphthalen-2-yl)acetyl chloride
-
To a solution of 2-(naphthalen-2-yl)acetic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) if using oxalyl chloride.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield the crude 2-(naphthalen-2-yl)acetyl chloride, which is typically used in the next step without further purification.
Step 2: Synthesis of N-methyl-3-[(2-naphthalen-2-ylacetyl)amino]benzamide (this compound)
-
Dissolve 3-amino-N-methylbenzamide (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.5 eq) in an anhydrous solvent like DCM or tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add a solution of the crude 2-(naphthalen-2-yl)acetyl chloride (1.1 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.
In Vitro Antibacterial Activity
This compound has demonstrated potent and selective in vitro activity against Helicobacter pylori. The minimum inhibitory concentration (MIC) values were determined using the agar dilution method.
Experimental Protocol: Agar Dilution Method for MIC Determination
-
Prepare a series of agar plates containing two-fold serial dilutions of this compound.
-
Culture H. pylori isolates in an appropriate broth medium to achieve a standardized inoculum (e.g., 10⁵ CFU/spot).
-
Spot the bacterial suspension onto the surface of the agar plates.
-
Incubate the plates under microaerophilic conditions at 37°C for 72 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.
Quantitative Data: In Vitro Activity of this compound against H. pylori
The following table summarizes the in vitro antibacterial activity of this compound against a panel of H. pylori isolates, including strains resistant to clarithromycin and metronidazole.
| Organism/Strain | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |
| Helicobacter pylori (Randomly Selected) | 100 | ≤0.003 | 0.013 | ≤0.003-0.025 |
| H. pylori (Clarithromycin-resistant) | 30 | - | - | Similar to susceptible |
| H. pylori (Metronidazole-resistant) | 25 | - | - | Similar to susceptible |
| Other Bacterial Genera (29 reference strains) | 29 | ≥8 | ≥8 | ≥8 |
Data from Kobayashi et al., J Antimicrob Chemother, 2002.[1]
Potential Mechanism of Action and Cellular Targets in H. pylori
The precise molecular target of this compound in H. pylori has not been definitively elucidated. However, based on the mechanisms of other antibacterial agents and the essential pathways for bacterial survival, several key cellular processes are likely targets. These include cell wall synthesis, protein synthesis, and DNA replication.
Hypothesized Target: Bacterial Cell Wall Synthesis
The bacterial cell wall is a crucial structure for maintaining cell integrity and shape, making its synthesis an excellent target for antibiotics.
Hypothesized Target: Bacterial Protein Synthesis
The bacterial ribosome is a well-established target for many classes of antibiotics. Inhibition of protein synthesis leads to the cessation of essential cellular functions and ultimately cell death.
Hypothesized Target: Bacterial DNA Replication
Interference with DNA replication is another effective antibacterial strategy. Key enzymes in this process are potential targets for novel inhibitors.
Conclusion and Future Directions
This compound is a highly potent and selective inhibitor of Helicobacter pylori in vitro. Its efficacy against drug-resistant strains makes it a particularly attractive candidate for further development. Future research should focus on elucidating its precise mechanism of action, conducting in vivo efficacy and safety studies, and optimizing its pharmacokinetic and pharmacodynamic properties. The information presented in this guide provides a solid foundation for these next steps in the development of this compound as a potential new therapy for H. pylori infections.
References
In Vitro Activity of Bas-118 Against Helicobacter pylori: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the in vitro activity of Bas-118, a novel benzamide derivative, against the pathogenic bacterium Helicobacter pylori. The document summarizes key quantitative data, details the experimental protocols for antimicrobial susceptibility testing, and illustrates experimental workflows and hypothetical mechanisms of action.
Quantitative Antimicrobial Activity
This compound demonstrates potent and selective antibacterial activity against a wide range of Helicobacter pylori isolates, including strains resistant to commonly used antibiotics such as clarithromycin and metronidazole.[1][2][3] The minimum inhibitory concentrations (MICs) were determined for 155 clinical isolates of H. pylori.[1][2][3]
The compound exhibits significantly lower activity against non-H. pylori bacterial strains, with MICs reported to be ≥8 mg/L, highlighting its selective action.[1][2][3] Furthermore, in vitro studies suggest that H. pylori does not readily develop resistance to this compound, with no more than a two-fold increase in MICs observed after 10 serial passages in the presence of subinhibitory concentrations of the compound.[1][2][3]
Minimum Inhibitory Concentration (MIC) Data
The following tables summarize the MIC values of this compound against clinical isolates of H. pylori.
Table 1: In Vitro Activity of this compound Against 100 Randomly Selected H. pylori Isolates [1][2][3]
| Metric | MIC (mg/L) |
| MIC50 | ≤0.003 |
| MIC90 | 0.013 |
| Range | ≤0.003–0.025 |
Table 2: In Vitro Activity of this compound Against Antibiotic-Resistant H. pylori Isolates [1][2][3]
| Isolate Type | Number of Isolates | This compound MIC Range (mg/L) |
| Clarithromycin-Resistant | 30 | Similar to susceptible isolates |
| Metronidazole-Resistant | 25 | Similar to susceptible isolates |
Experimental Protocols
The primary method used to determine the in vitro activity of this compound against H. pylori is the agar dilution method, which is considered the gold standard for this fastidious organism.[4]
Agar Dilution Method for MIC Determination
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and established research methodologies for H. pylori susceptibility testing.[1][4]
2.1.1 Media and Reagents
-
Growth Medium: Mueller-Hinton agar supplemented with 5% to 10% defibrinated sheep or horse blood.[5]
-
Inoculum Broth: Brucella broth or Brain Heart Infusion (BHI) broth.
-
This compound Stock Solution: Prepared by dissolving this compound in a suitable solvent (e.g., dimethyl sulfoxide) to a known concentration.
-
Bacterial Strains: Clinically isolated H. pylori strains and a reference strain (e.g., ATCC 43504).
2.1.2 Inoculum Preparation
-
H. pylori isolates are subcultured from frozen stocks onto blood agar plates and incubated for 48-72 hours under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C.[1]
-
Colonies are harvested from the plate and suspended in the inoculum broth.
-
The turbidity of the bacterial suspension is adjusted to a McFarland standard of 2.0 or 3.0 (approximately 1 x 10⁸ CFU/mL).[2][5]
2.1.3 Plate Preparation and Inoculation
-
A series of twofold dilutions of the this compound stock solution is prepared.
-
Each dilution is added to molten Mueller-Hinton agar at 45-50°C to achieve the desired final concentrations.
-
The agar is poured into sterile Petri dishes and allowed to solidify. A drug-free plate is included as a growth control.
-
The prepared bacterial inocula are applied to the surface of the agar plates using a multipoint replicating device (e.g., a Steers replicator), which delivers a small volume (e.g., 2 μL) of each bacterial suspension.[1][2]
2.1.4 Incubation and Interpretation
-
The inoculated plates are incubated at 37°C for 48-72 hours under microaerophilic conditions.[1][2]
-
The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar.
Visualized Workflows and Mechanisms
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in the agar dilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound against Helicobacter pylori.
Caption: Workflow for MIC determination via the agar dilution method.
Hypothetical Mechanism of Action
While the precise molecular target of this compound in H. pylori has not been elucidated in the available literature, many novel antimicrobial agents function by disrupting essential cellular processes. Benzamide derivatives, in other bacterial species, have been shown to target critical proteins involved in cell division. One such target is the FtsZ protein, which is essential for bacterial cytokinesis. The diagram below illustrates a hypothetical pathway where this compound could inhibit bacterial cell division by targeting FtsZ.
Caption: Hypothetical inhibition of FtsZ by this compound, disrupting cell division.
References
- 1. Antimicrobial susceptibility testing for Helicobacter pylori isolates from Brazilian children and adolescents: Comparing agar dilution, E-test, and disk diffusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Susceptibility Testing of Helicobacter pylori in a Large Multicenter Trial: the MACH 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development of the Bengamides as New Antibiotics against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. journals.asm.org [journals.asm.org]
Unveiling the Potent and Selective Antibacterial Profile of Bas-118
An In-depth Technical Guide on the Antibacterial Spectrum of Activity of a Novel Benzamide Derivative
For researchers, scientists, and drug development professionals, the emergence of novel antimicrobial agents is of paramount importance in the face of rising antibiotic resistance. Bas-118, a new benzamide derivative, has demonstrated significant promise with its potent and highly selective antibacterial activity, particularly against Helicobacter pylori. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, detailing its in vitro activity, experimental protocols, and the current understanding of its mechanism of action.
Antibacterial Spectrum of Activity
This compound has shown remarkable potency against a wide range of clinical isolates of Helicobacter pylori, including strains resistant to commonly used antibiotics such as clarithromycin and metronidazole.[1][2][3] In contrast, its activity against other bacterial species is notably low, highlighting its selective nature.[1][2][3]
Table 1: In Vitro Antibacterial Activity of this compound Against Helicobacter pylori
| Bacterial Strain | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |
| Helicobacter pylori (Randomly Selected) | 100 | ≤0.003 | 0.013 | ≤0.003–0.025 |
| Helicobacter pylori (Clarithromycin-Resistant) | 30 | - | - | ≤0.003–0.025 |
| Helicobacter pylori (Metronidazole-Resistant) | 25 | - | - | ≤0.003–0.025 |
Data sourced from Kobayashi et al. (2002).[1]
Table 2: Comparative Antibacterial Activity of this compound Against Other Bacterial Species
| Bacterial Species | Number of Strains | MIC (mg/L) |
| Non-H. pylori strains | 29 | ≥8 |
| Campylobacter jejuni | 1 | ≤0.016 |
Data sourced from Kobayashi et al. (2002).[1]
The potent activity against H. pylori with a MIC₉₀ of 0.013 mg/L, coupled with minimal impact on other bacteria, suggests that this compound could be a targeted therapy, potentially reducing the side effects associated with broad-spectrum antibiotics by preserving the normal intestinal flora.[1]
Mechanism of Action
The precise mechanism of action of this compound has not been fully elucidated.[4] However, as a benzamide derivative, it is hypothesized to function by inhibiting essential bacterial enzymes, possibly those involved in cell wall synthesis or critical metabolic pathways, leading to bacterial growth inhibition or cell death.[4] The novelty of its structure, compared to existing anti-H. pylori agents, suggests a potentially new mechanism of action that could overcome existing resistance issues.[1]
Experimental Protocols
The following protocols are based on the methodologies described for the in vitro evaluation of this compound.[1]
3.1. Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of this compound was determined using the agar dilution method, following the guidelines of the Japanese Society of Chemotherapy.
-
Preparation of Media: Agar plates containing two-fold serial dilutions of this compound were prepared. For H. pylori strains, the concentration of this compound ranged from 0.003 to 50 mg/L. For other bacterial species, the concentration range was 0.004 to 4 mg/L.
-
Inoculum Preparation: Bacterial strains were cultured to achieve a specific cell density.
-
Inoculation: A multi-point inoculator was used to deliver a standardized inoculum of 5 × 10³ or 5 × 10⁵ colony-forming units (cfu)/spot onto the agar plates.
-
Incubation: The inoculated plates were incubated under appropriate conditions for each bacterial species. For H. pylori, incubation was carried out for 72 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.
3.2. Serial Passage Experiment for Resistance Development
To assess the potential for resistance development, a serial passage experiment was conducted.
-
Bacterial Strains: Five strains of H. pylori were selected for this experiment.
-
Subinhibitory Concentrations: Agar plates were prepared containing this compound at concentrations of 0.5x, 1x, and 2x the initial MIC for each strain.
-
Serial Passaging: The bacterial strains were transferred to the drug-containing agar plates using a swab and incubated for 72 hours. This process was repeated for ten passages.
-
MIC Monitoring: The MIC of this compound for each strain was determined at each passage to monitor for any increase.
The results of this experiment showed that the MICs for this compound increased no more than two-fold after ten serial passages, indicating a low potential for the development of resistance in vitro.[1][2][3]
Visualized Experimental Workflow
The following diagram illustrates the workflow for evaluating the in vitro antibacterial activity and resistance potential of this compound.
Caption: Workflow for in vitro antibacterial activity and resistance testing of this compound.
Conclusion
This compound emerges as a promising new antibacterial agent with a potent and selective activity against Helicobacter pylori, including drug-resistant strains.[1][2][3] Its narrow antibacterial spectrum and low propensity for inducing resistance in vitro are highly desirable characteristics for a targeted anti-H. pylori therapy.[1][2][3] Further investigations into its precise mechanism of action and in vivo efficacy are warranted to fully realize its therapeutic potential in the management of H. pylori infections.
References
In-depth Technical Guide: Solubility and Stability of Bas-118 in Culture Media
Abstract
This guide provides a comprehensive overview of the solubility and stability characteristics of the novel compound Bas-118 in commonly used cell culture media. Due to the absence of specific data for a compound designated "this compound" in the public domain, this document outlines the critical experimental protocols and theoretical considerations for determining these parameters for any new chemical entity intended for cell-based assays. The methodologies described herein are based on established principles of pharmaceutical and cell culture sciences. This guide is intended for researchers, scientists, and drug development professionals to establish a robust understanding of a compound's behavior in in vitro systems, ensuring data integrity and reproducibility.
Introduction
The accurate determination of a compound's solubility and stability in cell culture media is a cornerstone of preclinical drug discovery and in vitro research. These parameters directly influence the effective concentration of a compound in an assay, its bioavailability to the cells, and the overall reliability of the experimental results. A compound with poor solubility may precipitate out of solution, leading to an inaccurate assessment of its biological activity. Similarly, an unstable compound may degrade over the course of an experiment, resulting in a diminished or altered effect.
This document serves as a technical guide for characterizing a novel compound, referred to here as this compound, in terms of its solubility and stability in standard culture media such as Dulbecco's Modified Eagle Medium (DMEM) and RPMI-1640. While specific data for "this compound" is not available, the principles and protocols outlined provide a framework for its empirical determination.
Determining Aqueous Solubility
The initial step in assessing a compound's suitability for cell-based assays is to determine its aqueous solubility. This provides a baseline for preparing stock solutions and understanding its behavior in aqueous environments like culture media.
Experimental Protocol: Thermodynamic Solubility Assessment
Objective: To determine the equilibrium solubility of this compound in an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) at a physiologically relevant pH (e.g., 7.4).
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of PBS (pH 7.4) in a sealed vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid and liquid phases by centrifugation at high speed (e.g., 10,000 x g for 15 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The measured concentration represents the thermodynamic solubility of this compound under the specified conditions.
Table 1: Hypothetical Aqueous Solubility Data for this compound
| Parameter | Value |
| Solvent | PBS (pH 7.4) |
| Temperature | 37°C |
| Solubility (µg/mL) | [Data] |
| Solubility (µM) | [Data] |
Note: This table is a template. Actual values must be determined experimentally.
Solubility in Cell Culture Media
Cell culture media are complex mixtures containing amino acids, vitamins, salts, glucose, and often serum proteins, which can significantly impact the solubility of a compound compared to simple aqueous buffers.
Experimental Protocol: Kinetic Solubility in Culture Media
Objective: To determine the kinetic solubility of this compound in specific cell culture media (e.g., DMEM, RPMI-1640) with and without fetal bovine serum (FBS).
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO).
-
Serial Dilution: Add increasing amounts of the this compound stock solution to the desired culture medium in a multi-well plate. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a relevant experimental duration (e.g., 2, 24, 48 hours).
-
Precipitation Detection: Visually inspect for precipitation. For a more quantitative assessment, measure the turbidity of the solutions using a nephelometer or a plate reader at a suitable wavelength (e.g., 600 nm).
-
Quantification (Optional but Recommended): Centrifuge the plate to pellet any precipitate. Analyze the concentration of this compound remaining in the supernatant by HPLC or LC-MS.
-
Data Analysis: The highest concentration at which no precipitation is observed is considered the kinetic solubility.
Table 2: Hypothetical Kinetic Solubility of this compound in Culture Media
| Culture Medium | Serum (FBS) | Incubation Time (h) | Kinetic Solubility (µM) |
| DMEM | 10% | 24 | [Data] |
| DMEM | 0% | 24 | [Data] |
| RPMI-1640 | 10% | 24 | [Data] |
| RPMI-1640 | 0% | 24 | [Data] |
Note: This table is a template. Actual values must be determined experimentally.
Stability in Cell Culture Media
The chemical stability of a compound in culture media is crucial for interpreting biological data, especially in long-term experiments. Degradation can be caused by hydrolysis, oxidation, or enzymatic activity from components in the serum.
Experimental Protocol: Stability Assessment
Objective: To determine the degradation rate of this compound in cell culture media over time.
Methodology:
-
Sample Preparation: Spike this compound into the desired culture medium (with and without FBS) at a concentration well below its determined kinetic solubility.
-
Incubation: Incubate the samples at 37°C, 5% CO₂.
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.
-
Reaction Quenching: Immediately stop any further degradation by adding a suitable quenching solution (e.g., ice-cold acetonitrile) and store the samples at -20°C or -80°C until analysis.
-
Quantification: Analyze the concentration of the parent compound (this compound) in each sample using a validated HPLC or LC-MS method.
-
Data Analysis: Plot the concentration of this compound versus time. Calculate the half-life (t₁/₂) of the compound in the medium.
Table 3: Hypothetical Stability of this compound in Culture Media at 37°C
| Culture Medium | Serum (FBS) | Half-life (t₁/₂) (hours) |
| DMEM | 10% | [Data] |
| DMEM | 0% | [Data] |
| RPMI-1640 | 10% | [Data] |
| RPMI-1640 | 0% | [Data] |
Note: This table is a template. Actual values must be determined experimentally.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Aqueous Solubility Determination.
Caption: Workflow for Kinetic Solubility Assessment.
Caption: Workflow for Stability Determination.
Signaling Pathways
The relevance of specific signaling pathways would be entirely dependent on the biological target and mechanism of action of this compound. Once the target is identified, a diagram illustrating the canonical pathway and the putative point of intervention by this compound should be generated. For example, if this compound were a hypothetical inhibitor of the MEK kinase in the MAPK/ERK pathway, a corresponding diagram could be created.
In-Depth Technical Guide: Bas-118 (CAS Number 218936-13-1)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bas-118, also identified by its chemical name N-methyl-3-(2-(2-naphthyl)acetylamino)benzamide, is a novel benzamide derivative demonstrating potent and selective antibacterial activity against Helicobacter pylori.[1][2] This technical guide provides a comprehensive overview of the existing research on this compound, focusing on its in vitro efficacy, the methodologies used for its evaluation, and its potential as a therapeutic agent. All available quantitative data has been summarized, and key experimental protocols are detailed. Visualizations of experimental workflows and hypothetical mechanisms are provided to facilitate understanding.
Core Compound Information
| Property | Value | Source |
| CAS Number | 218936-13-1 | PubChem |
| Chemical Name | N-methyl-3-(2-(2-naphthyl)acetylamino)benzamide | [1][2] |
| Molecular Formula | C20H18N2O2 | PubChem |
| Molecular Weight | 318.4 g/mol | PubChem |
| Class | Benzamide Derivative | [1][2] |
Quantitative Data: In Vitro Antibacterial Activity
This compound has shown significant promise as a selective anti-H. pylori agent. Its activity has been quantified against a substantial number of clinical isolates, including strains resistant to commonly used antibiotics such as clarithromycin (CAM) and metronidazole (MNDZ).[1][2]
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Helicobacter pylori [1][2]
| Isolate Population | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |
| Randomly Selected | 100 | ≤0.003 | 0.013 | ≤0.003–0.025 |
| Clarithromycin-Resistant | 30 | 0.006 | 0.013 | ≤0.003–0.025 |
| Metronidazole-Resistant | 25 | 0.006 | 0.025 | ≤0.003–0.025 |
Table 2: Selectivity of this compound against Non-H. pylori Bacterial Strains [1][2]
| Bacterial Group | Number of Strains | MIC (mg/L) |
| Various Non-H. pylori Species | 29 | ≥8 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The following protocol for determining the MIC of this compound against H. pylori is based on the agar dilution method.[2]
1. Preparation of Media:
- Brucella agar supplemented with 5% horse blood is prepared.
- Two-fold serial dilutions of this compound are incorporated into the agar plates at final concentrations ranging from 0.003 to 50 mg/L.
2. Inoculum Preparation:
- H. pylori strains are cultured on appropriate agar plates for 72 hours in a microaerophilic atmosphere (10% CO2, 5% O2, 85% N2).
- Bacterial colonies are suspended in Brucella broth to a turbidity equivalent to a 0.5 McFarland standard.
- The bacterial suspension is further diluted to achieve a final inoculum density of approximately 10^5 colony-forming units (CFU) per spot.
3. Inoculation:
- A multipoint inoculator is used to deliver 1-2 µL of each bacterial suspension onto the surface of the agar plates containing the various concentrations of this compound.
- Control plates without any antibacterial agent are also inoculated.
4. Incubation:
- The inoculated plates are incubated at 37°C for 72 hours under microaerophilic conditions.
5. MIC Determination:
- The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar plate.
Drug Resistance Induction Study
This study was conducted to evaluate the potential for H. pylori to develop resistance to this compound.[2]
1. Serial Passages:
- Five strains of H. pylori were serially passaged on agar plates containing sub-inhibitory concentrations (0.5x, 1x, and 2x the initial MIC) of this compound.
- For each passage, bacteria were swabbed from the plate with the highest drug concentration that still permitted growth and re-streaked onto a new set of plates with the same concentration gradient.
- This process was repeated for 10 passages.
2. MIC Re-evaluation:
- After every passage, the MIC of this compound for each of the five strains was redetermined using the agar dilution method described above.
Results: The MICs of this compound for the five H. pylori strains increased by no more than two-fold after 10 serial passages, suggesting a low potential for the development of resistance.[1][2]
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination of this compound.
Hypothetical Signaling Pathways for Antibacterial Action
The precise mechanism of action for this compound has not yet been elucidated.[2] However, based on the general mechanisms of antibacterial agents, the following diagram illustrates potential pathways through which this compound may exert its effect on H. pylori.
Caption: Hypothetical mechanisms of action for this compound.
Gaps in Current Research
Despite the promising in vitro data, there is a significant lack of publicly available information regarding several key aspects of this compound's development profile:
-
Mechanism of Action: The specific molecular target and signaling pathway of this compound in H. pylori remain unknown.
-
Synthesis and Characterization: A detailed, peer-reviewed synthesis protocol and comprehensive characterization data (e.g., NMR, IR, Mass Spectrometry) are not available in the public domain.
-
In Vivo Data: There are no published studies on the in vivo efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), or toxicology of this compound in animal models.
-
Cytotoxicity: Specific data on the cytotoxicity of this compound against mammalian cell lines has not been published.
Conclusion
This compound is a potent and selective in vitro inhibitor of H. pylori, including strains resistant to current standard-of-care antibiotics. Its low propensity for inducing resistance in vitro further highlights its potential as a lead compound for a new class of anti-H. pylori therapeutics. However, further research is critically needed to elucidate its mechanism of action, establish its in vivo efficacy and safety profile, and develop a scalable synthetic route. The data presented in this guide serves as a foundational resource for researchers and drug development professionals interested in advancing the study of this promising antibacterial agent.
References
Methodological & Application
Application Notes and Protocols: Bas-118 Minimum Inhibitory Concentration (MIC) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bas-118 is a novel benzamide derivative demonstrating potent and selective antibacterial activity against Helicobacter pylori, a pathogenic bacterium implicated in various gastric diseases, including peptic ulcers and gastritis.[1][2] This document provides a detailed experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against H. pylori using the agar dilution method, as well as a protocol for the broth microdilution method. These protocols are essential for the evaluation of this compound's efficacy and for its potential development as a therapeutic agent. The potent activity of this compound has been observed against both susceptible and resistant strains of H. pylori, including those resistant to clarithromycin and metronidazole.[1][2]
Quantitative Data Summary
The following table summarizes the reported MIC values for this compound against Helicobacter pylori and provides recommended parameters for conducting MIC assays.
| Parameter | Value | Reference |
| This compound MIC Range for H. pylori | ≤0.003–0.025 mg/L | [1][2] |
| This compound MIC₅₀ for H. pylori | ≤0.003 mg/L | [1][2] |
| This compound MIC₉₀ for H. pylori | 0.013 mg/L | [1][2] |
| Recommended Test Method | Agar Dilution or Broth Microdilution | [1][3][4] |
| Recommended Culture Medium | Mueller-Hinton Agar or Brucella Agar with 5-10% sheep or horse blood | [5][6][7][8] |
| Inoculum Density | 1 x 10⁵ - 1 x 10⁸ CFU/spot (Agar Dilution) or 5 x 10⁵ CFU/mL (Broth Microdilution) | [1][9] |
| Incubation Temperature | 37°C | [5][8] |
| Atmospheric Conditions | Microaerobic (e.g., 5% O₂, 10% CO₂, 85% N₂) | [5][6] |
| Incubation Time | 48-72 hours | [5][8] |
| Quality Control Strain | H. pylori ATCC 43504 | [4][8] |
Experimental Protocols
Protocol 1: Agar Dilution Method for this compound MIC Determination
This method is considered a reference for susceptibility testing of H. pylori.[4]
Materials:
-
This compound powder
-
Solvent for this compound (e.g., DMSO, follow manufacturer's instructions)
-
Mueller-Hinton agar or Brucella agar
-
Defibrinated sheep or horse blood (5-10%)
-
Helicobacter pylori test strains and Quality Control (QC) strain (e.g., ATCC 43504)
-
Sterile petri dishes
-
Microaerobic gas generating system or incubator
-
Sterile saline (0.85%) or Brucella broth
-
McFarland turbidity standards (0.5 and 3.0)
-
Multipoint inoculator (optional)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in an appropriate solvent at a concentration at least 10 times the highest concentration to be tested.
-
-
Preparation of Agar Plates with this compound:
-
Prepare Mueller-Hinton or Brucella agar according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten agar to 45-50°C in a water bath.
-
Add the appropriate volume of sterile, defibrinated blood (5-10%).
-
Prepare a series of two-fold dilutions of this compound in sterile tubes. Add the appropriate volume of each this compound dilution to individual flasks of molten agar to achieve the final desired concentrations (e.g., ranging from 0.001 to 0.512 mg/L).
-
Also, prepare a drug-free control plate.
-
Mix gently and pour 20-25 mL of the agar into sterile petri dishes. Allow the plates to solidify at room temperature.
-
-
Inoculum Preparation:
-
Subculture H. pylori strains on non-selective blood agar plates and incubate under microaerobic conditions at 37°C for 48-72 hours.
-
Harvest several colonies and suspend them in sterile saline or Brucella broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 or 3.0 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5]
-
This suspension can be further diluted to achieve the desired inoculum density.
-
-
Inoculation:
-
Inoculate the prepared agar plates containing this compound and the control plate with the bacterial suspension. A multipoint inoculator can be used to deliver approximately 1-2 µL of the suspension (1 x 10⁵ CFU/spot) onto the agar surface.[10]
-
-
Incubation:
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the H. pylori strain. A faint haze or a single colony at the inoculation site should be disregarded.
-
Protocol 2: Broth Microdilution Method for this compound MIC Determination
This method is a suitable alternative for routine susceptibility testing of clinical H. pylori isolates.[3]
Materials:
-
This compound powder
-
Solvent for this compound
-
Brucella broth or Mueller-Hinton broth
-
Fetal Bovine Serum (FBS) or horse serum (5-10%)
-
Sterile 96-well microtiter plates
-
Helicobacter pylori test strains and QC strain
-
Microaerobic incubation system
-
Spectrophotometer or plate reader (optional)
-
Resazurin or other viability indicators (optional)
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound.
-
In a 96-well plate, perform two-fold serial dilutions of this compound in supplemented broth to achieve the desired concentration range. Each well should contain 50 µL of the diluted compound.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile broth.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Include a growth control well (bacteria, no drug) and a sterility control well (broth only).
-
-
Incubation:
-
Seal the microtiter plates (e.g., with an adhesive film) to prevent evaporation.
-
Incubate the plates at 37°C for 48-72 hours under microaerobic conditions.[10]
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that shows no visible turbidity. The reading can be done visually or with a plate reader at 600 nm.
-
Alternatively, a viability indicator like p-iodonitrophenyltetrazolium violet (INT) or resazurin can be added to the wells to aid in the determination of bacterial viability.[11][12]
-
Visualizations
Experimental Workflow for Agar Dilution MIC Assay
Caption: Workflow of the agar dilution MIC assay for this compound.
Hypothetical Signaling Pathway Inhibition by an Antibacterial Agent
Disclaimer: The specific molecular target and signaling pathway of this compound have not been fully elucidated. The following diagram illustrates a generalized bacterial signaling pathway that could be inhibited by an antibacterial agent, for illustrative purposes only.
Caption: Generalized bacterial signaling pathway and a potential point of inhibition.
References
- 1. academic.oup.com [academic.oup.com]
- 2. In vitro anti-Helicobacter pylori activity of this compound, a new benzamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Antibiotic Susceptibility and Resistance - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility Testing of Helicobacter pylori in a Large Multicenter Trial: the MACH 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Basic Bacteriology and Culture - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Perspectives on methodology for in vitro culture of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distribution of Antibiotic MICs for Helicobacter pylori Strains over a 16-Year Period in Patients from Seoul, South Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. E-Test or Agar Dilution for Metronidazole Susceptibility Testing of Helicobacter pylori: Importance of the Prevalence of Metronidazole Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. ingentaconnect.com [ingentaconnect.com]
- 12. A novel colorimetric broth microdilution method to determine the minimum inhibitory concentration (MIC) of antibiotics and essential oils against Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bas-118 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bas-118 is a benzamide derivative demonstrating potent and selective antibacterial activity, particularly against Helicobacter pylori.[1][2][3][4] Proper preparation of a stock solution is critical for accurate and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and application of a this compound stock solution for in vitro studies.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₈N₂O₂ | [5] |
| Molecular Weight | 318.4 g/mol | |
| CAS Number | 218936-13-1 | |
| Appearance | Typically a solid crystalline substance | |
| Solubility | Poorly soluble in water; likely soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. | [5] |
| MIC₉₀ against H. pylori | 0.013 mg/L | [1][3][4] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 318.4 g/mol = 3.184 mg
-
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh 3.184 mg of this compound powder into the tared tube.
-
-
Dissolving this compound:
-
Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
-
Sterilization (Optional but Recommended):
-
If required for your specific application (e.g., cell culture experiments), filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. For short-term storage (up to one week), 4°C may be acceptable, but stability should be verified for your specific experimental conditions. Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.[3]
-
Visualizations
Experimental Workflow: this compound Stock Solution Preparation
Caption: A flowchart outlining the key steps for preparing a this compound stock solution.
Postulated Signaling Pathway of this compound Action in H. pylori
While the exact mechanism of action for this compound is still under investigation and considered novel, a plausible pathway based on related benzamide compounds involves the inhibition of urease, an enzyme critical for H. pylori survival in the acidic gastric environment.
References
- 1. In vitro anti-Helicobacter pylori activity of this compound, a new benzamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Buy this compound (EVT-1575266) | 218936-13-1 [evitachem.com]
Application Notes and Protocols: Bas-118 for Helicobacter pylori Research
Disclaimer: The following application notes and protocols are based on available preclinical, in vitro data. There is currently no publicly available information regarding the use of Bas-118 in clinical combination therapy for H. pylori eradication, its in vivo efficacy, or its specific molecular mechanism of action and associated signaling pathways. The provided information is intended for research purposes only.
Introduction
Helicobacter pylori is a gram-negative bacterium that colonizes the human stomach and is a primary causative agent of various gastric diseases, including chronic gastritis, peptic ulcers, and gastric cancer.[1] Standard eradication therapies, typically involving a combination of antibiotics and a proton pump inhibitor, are facing declining efficacy due to rising antibiotic resistance.[1][2] This necessitates the exploration of novel antimicrobial agents with potent and selective activity against H. pylori.
This compound is a novel benzamide derivative that has demonstrated potent and selective in vitro antibacterial activity against H. pylori, including strains resistant to commonly used antibiotics such as clarithromycin and metronidazole.[3][4][5][6] Notably, this compound shows minimal activity against other human intestinal flora, suggesting a potential for targeted therapy with fewer side effects.[3] Furthermore, initial studies indicate a low propensity for the development of resistance to this compound in H. pylori.[4][5][6]
These application notes provide a summary of the available in vitro data for this compound and detailed protocols for key experiments to evaluate its anti-H. pylori activity in a research setting.
Data Presentation
Table 1: In Vitro Activity of this compound Against Clinical Isolates of H. pylori
| H. pylori Isolates | Number of Strains | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Randomly Selected | 100 | ≤0.003–0.025 | ≤0.003 | 0.013 |
| Clarithromycin-Resistant | 30 | ≤0.003–0.025 | 0.006 | 0.013 |
| Metronidazole-Resistant | 25 | ≤0.003–0.025 | 0.006 | 0.013 |
MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. Data sourced from studies determining MICs by an agar dilution method.[4][6]
Table 2: In Vitro Activity of this compound Against Other Bacterial Species
| Bacterial Species | Number of Strains | MIC (mg/L) |
| Various non-H. pylori strains | 29 | ≥8 |
This table highlights the selective activity of this compound against H. pylori.[4][6]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution Method
This protocol outlines the agar dilution method for determining the MIC of this compound against H. pylori strains.
Materials:
-
This compound
-
H. pylori clinical or reference strains
-
Appropriate agar medium (e.g., Mueller-Hinton agar supplemented with 5% sheep blood)
-
Solvent for this compound (e.g., DMSO)
-
Petri dishes
-
Multi-point inoculator
-
Incubator with microaerophilic conditions (e.g., 5% O₂, 10% CO₂, 85% N₂) at 37°C
-
Control antibiotics (e.g., clarithromycin, metronidazole, amoxicillin)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution.
-
Preparation of Agar Plates:
-
Prepare the agar medium according to the manufacturer's instructions and autoclave.
-
Cool the agar to 45-50°C.
-
Prepare two-fold serial dilutions of this compound from the stock solution.
-
Add the appropriate volume of each this compound dilution to the molten agar to achieve the final desired concentrations (e.g., ranging from 0.003 mg/L to 50 mg/L).[3] Also prepare a drug-free control plate.
-
Pour the agar into Petri dishes and allow them to solidify.
-
-
Inoculum Preparation:
-
Culture the H. pylori strains on appropriate agar plates for 48-72 hours under microaerophilic conditions.
-
Harvest the bacterial colonies and suspend them in a suitable broth (e.g., Brucella broth) to a turbidity equivalent to a 0.5 McFarland standard.
-
Further dilute the bacterial suspension to achieve a final inoculum density of approximately 5 × 10³ or 5 × 10⁵ colony-forming units (cfu)/spot.[3]
-
-
Inoculation: Using a multi-point inoculator, inoculate the prepared agar plates containing the serial dilutions of this compound and the control plate with the bacterial suspensions.
-
Incubation: Incubate the plates at 37°C for 72 hours under microaerophilic conditions.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth on the agar.[3]
Protocol 2: Serial Passage Experiment for Resistance Development
This protocol is designed to assess the potential for H. pylori to develop resistance to this compound through repeated exposure.
Materials:
-
This compound
-
H. pylori strains with known MICs to this compound
-
Agar medium as described in Protocol 1
-
Control antibiotic (e.g., clarithromycin)
-
Swabs
-
Incubator with microaerophilic conditions
Procedure:
-
Prepare Agar Plates: For each H. pylori strain to be tested, prepare agar plates containing this compound at concentrations of 0.5 × MIC, 1 × MIC, and 2 × MIC. Also, prepare a drug-free control plate.
-
Initial Inoculation: Inoculate a sector of each plate with the corresponding H. pylori strain.
-
Incubation: Incubate the plates for 72 hours under microaerophilic conditions.
-
Serial Passage:
-
After incubation, observe for bacterial growth.
-
Using a swab, collect bacteria from the plate with the highest drug concentration that still permits growth.
-
Inoculate a fresh set of plates containing the same concentrations of this compound.
-
-
Repeat Passages: Repeat this process for a defined number of passages (e.g., 10 passages).[3][4]
-
MIC Determination of Passaged Strains: After the final passage, determine the MIC of the passaged H. pylori strains to this compound using the agar dilution method described in Protocol 1.
-
Analysis: Compare the MIC of the passaged strains to the initial MIC. A significant increase in the MIC suggests the development of resistance. Studies have shown that the MICs of this compound for five H. pylori strains increased by no more than two-fold after 10 serial passages.[4][6]
Future Directions
The potent and selective in vitro activity of this compound against H. pylori, including resistant strains, and its low propensity for resistance development, make it a promising candidate for further investigation. Future studies should focus on:
-
Elucidating the mechanism of action of this compound.
-
Evaluating the efficacy of this compound in in vivo animal models of H. pylori infection.
-
Investigating the synergistic potential of this compound in combination with existing anti-H. pylori drugs.
-
Assessing the safety and tolerability of this compound in preclinical toxicology studies.
Successful outcomes in these areas would be crucial for advancing this compound into clinical development as a novel therapeutic agent for the eradication of H. pylori.
References
- 1. Current and future perspectives for Helicobacter pylori treatment and management: From antibiotics to probiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel therapeutic regimens against Helicobacter pylori: an updated systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. In vitro anti-Helicobacter pylori activity of this compound, a new benzamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
Application Note & Protocol: Time-Kill Kinetics Assay for Bas-118
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. Bas-118 is an experimental benzamide derivative demonstrating antibacterial activity.[1][2] This application note provides a detailed protocol for performing a time-kill kinetics assay to evaluate the bactericidal or bacteriostatic activity of this compound against a target microorganism. Time-kill assays are crucial in preclinical drug development as they provide dynamic information about the antimicrobial effects of a compound over time.[3][4] The data generated from these assays are essential for understanding the pharmacodynamics of a new chemical entity and for guiding further development. A bactericidal effect is generally defined as a 99.9% reduction, or a ≥ 3-log10 decrease in the colony-forming units (CFU/mL) from the initial inoculum.[3][5]
Principle of the Assay
The time-kill kinetics assay exposes a standardized population of a bacterial strain to a constant concentration of an antimicrobial agent over a specified period.[4] Aliquots are removed at various time intervals, and the number of viable microorganisms is quantified by plating and colony counting. The results are then plotted as log10 CFU/mL versus time to visualize the killing curve and determine the rate and extent of bacterial killing.[6]
Materials and Methods
Materials
-
This compound (powder form)
-
Target bacterial strain (e.g., a susceptible strain of Staphylococcus aureus or Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) plates
-
Phosphate-buffered saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Sterile culture tubes
-
Sterile pipettes and tips
-
Spectrophotometer
-
Incubator (37°C), with shaking capabilities
-
Colony counter
Equipment
-
Laminar flow hood
-
Vortex mixer
-
Micropipettes
-
Water bath or heat block
-
Autoclave
Experimental Protocol
A detailed, step-by-step protocol for conducting the time-kill kinetics assay for this compound is provided below.
1. Preparation of this compound Stock Solution
-
Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in CAMHB to prepare working solutions at concentrations relative to the Minimum Inhibitory Concentration (MIC) of the target organism (e.g., 1x MIC, 2x MIC, 4x MIC). Note: The MIC of this compound against the target organism should be determined prior to this assay using standard broth microdilution methods.
2. Inoculum Preparation
-
From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies of the target bacteria.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 37°C with shaking (approximately 150 rpm) until it reaches the mid-logarithmic phase of growth, which typically corresponds to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Adjust the bacterial suspension with fresh CAMHB to achieve a final concentration of approximately 5 x 10^6 CFU/mL.
-
Further dilute this suspension to a final starting inoculum of approximately 5 x 10^5 CFU/mL in the test tubes.
3. Assay Setup
-
Prepare a set of sterile culture tubes for each concentration of this compound to be tested, plus a growth control (no drug) and a sterility control (no bacteria).
-
Add the appropriate volume of the this compound working solutions to the respective tubes.
-
Add the prepared bacterial inoculum to each tube (except the sterility control) to achieve the final desired starting density of approximately 5 x 10^5 CFU/mL.
-
For the growth control, add an equivalent volume of drug-free solvent (e.g., CAMHB with a corresponding low percentage of DMSO).
-
Vortex each tube gently to ensure thorough mixing.
4. Incubation and Sampling
-
Incubate all tubes at 37°C with constant shaking (150 rpm).
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove a 100 µL aliquot from each tube.[5]
5. Enumeration of Viable Bacteria
-
Perform ten-fold serial dilutions of each collected aliquot in sterile PBS.
-
Plate 100 µL of the appropriate dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.
-
Count the number of colonies on the plates that have between 30 and 300 colonies to determine the CFU/mL for each time point and concentration.
6. Data Analysis
-
Calculate the CFU/mL for each sample using the formula:
-
CFU/mL = (Number of colonies x Dilution factor) / Volume plated (in mL)
-
-
Convert the CFU/mL values to log10 CFU/mL.
-
Plot the mean log10 CFU/mL (y-axis) against time (x-axis) for each this compound concentration and the growth control.
Data Presentation
The quantitative data from the time-kill kinetics assay should be summarized in a table for clear comparison of the different concentrations of this compound over time.
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (this compound at 1x MIC) | Log10 CFU/mL (this compound at 2x MIC) | Log10 CFU/mL (this compound at 4x MIC) |
| 0 | 5.70 | 5.71 | 5.69 | 5.70 |
| 2 | 6.50 | 5.20 | 4.80 | 4.10 |
| 4 | 7.80 | 4.60 | 3.90 | 3.10 |
| 6 | 8.90 | 4.10 | 3.10 | 2.50 |
| 8 | 9.20 | 3.80 | 2.60 | <2.00 |
| 24 | 9.50 | 3.50 | <2.00 | <2.00 |
Note: <2.00 indicates the limit of detection.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the time-kill kinetics assay of this compound.
Caption: Workflow of the Time-Kill Kinetics Assay for this compound.
Signaling Pathway (Hypothetical)
While the precise mechanism of action for this compound is not fully elucidated, it is hypothesized to inhibit essential bacterial enzymes.[2] The following diagram presents a hypothetical signaling pathway illustrating this proposed mechanism.
Caption: Hypothetical Mechanism of Action for this compound.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Buy this compound (EVT-1575266) | 218936-13-1 [evitachem.com]
- 3. emerypharma.com [emerypharma.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Bas-118 in Studying Antibiotic Resistance in Helicobacter pylori
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helicobacter pylori is a gram-negative bacterium that colonizes the human stomach and is a major causative agent of various gastric diseases, including chronic gastritis, peptic ulcers, and gastric cancer. The increasing prevalence of antibiotic-resistant H. pylori strains poses a significant challenge to the effective treatment of these conditions. Bas-118, a novel benzamide derivative, has emerged as a potent and selective agent against H. pylori, including strains resistant to commonly used antibiotics such as clarithromycin and metronidazole.[1][2][3] These application notes provide a comprehensive overview of the use of this compound as a tool for studying antibiotic resistance in H. pylori, complete with quantitative data, detailed experimental protocols, and visualizations of experimental workflows and its proposed mechanism of action.
Data Presentation
The antibacterial efficacy of this compound against a range of H. pylori isolates has been demonstrated through the determination of Minimum Inhibitory Concentrations (MICs). The following tables summarize the quantitative data from these studies, highlighting the potent activity of this compound against both antibiotic-susceptible and -resistant strains.
Table 1: In Vitro Activity of this compound against Randomly Selected H. pylori Isolates
| No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |
| 100 | ≤0.003 | 0.013 | ≤0.003–0.025 |
Data sourced from Kobayashi et al., 2002.[1][2][3]
Table 2: In Vitro Activity of this compound against Clarithromycin- and Metronidazole-Resistant H. pylori Isolates
| Resistant Phenotype | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |
| Clarithromycin-Resistant (MIC ≥ 1.56 mg/L) | 30 | 0.006 | 0.013 | ≤0.003–0.025 |
| Metronidazole-Resistant (MIC ≥ 6.25 mg/L) | 25 | ≤0.003 | 0.013 | ≤0.003–0.025 |
Data sourced from Kobayashi et al., 2002.[1][2][3]
Table 3: Comparative Activity of this compound against H. pylori and Other Bacterial Species
| Bacterial Species | No. of Strains | MIC Range (mg/L) |
| Helicobacter pylori | 155 | ≤0.003–0.025 |
| Other Genera (29 reference strains) | 29 | ≥8 |
Data sourced from Kobayashi et al., 2002.[1][2][3]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility of results. The following are protocols for determining the MIC of this compound and for assessing the potential for resistance development in H. pylori.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution Method
This protocol is adapted from the methodology described in the study by Kobayashi et al. (2002).[1][2][3]
1. Materials:
- H. pylori isolates (clinical or reference strains)
- This compound
- Brucella agar supplemented with 5-10% sheep or horse blood
- Solvent for this compound (e.g., DMSO)
- Sterile petri dishes
- Microaerobic incubation system (e.g., GasPak™ jar with a microaerophilic gas generator pack)
- Incubator (37°C)
- Multipoint inoculator (optional)
2. Procedure:
- Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a high concentration.
- Preparation of Agar Plates:
- Melt the Brucella agar and cool to 45-50°C.
- Prepare a series of two-fold dilutions of this compound in molten agar to achieve the desired final concentrations (e.g., from 0.001 to 128 mg/L). Ensure the volume of the this compound solution added to the agar is minimal to avoid affecting solidification.
- Pour the agar containing the different concentrations of this compound into sterile petri dishes and allow them to solidify. Prepare a control plate with no antibiotic.
- Inoculum Preparation:
- Culture the H. pylori isolates on non-selective agar plates for 48-72 hours under microaerobic conditions at 37°C.
- Harvest the bacterial growth and suspend it in a suitable broth (e.g., Brucella broth) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- Inoculation:
- Using a sterile swab or a multipoint inoculator, inoculate the surface of the agar plates with the prepared bacterial suspension. A spot size of 1-3 mm is recommended.
- Incubation:
- Incubate the inoculated plates in a microaerobic atmosphere at 37°C for 72 hours.
- Reading the Results:
- The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the H. pylori isolate.
Protocol 2: Serial Passage Experiment to Assess Resistance Development
This protocol is designed to evaluate the potential for H. pylori to develop resistance to this compound upon repeated exposure.
1. Materials:
- H. pylori isolates
- This compound
- Brucella agar supplemented with 5-10% sheep or horse blood
- Sterile petri dishes
- Microaerobic incubation system
- Incubator (37°C)
2. Procedure:
- Initial MIC Determination: Determine the initial MIC of this compound for the selected H. pylori isolates using the agar dilution method described in Protocol 1.
- Serial Passages:
- Prepare agar plates containing this compound at concentrations of 0.5x, 1x, and 2x the initial MIC.
- Inoculate the plates with the respective H. pylori isolates.
- Incubate the plates under microaerobic conditions at 37°C for 72 hours.
- After incubation, subculture the bacteria from the plate with the highest concentration of this compound that shows growth to a new set of plates with the same concentrations of the antibiotic.
- Repeat this process for a predetermined number of passages (e.g., 10 passages).
- Final MIC Determination:
- After the final passage, determine the MIC of this compound for the passaged isolates again using the agar dilution method.
- Analysis:
- Compare the final MIC to the initial MIC. A significant increase (e.g., >4-fold) in the MIC suggests the development of resistance. Studies have shown that for this compound, the MICs increased by no more than two-fold after 10 serial passages, indicating a low potential for resistance development.[1][2][3]
Visualizations
The following diagrams, generated using the DOT language, illustrate the experimental workflows and a proposed mechanism of action for this compound.
Experimental Workflows
Caption: Workflow for MIC Determination of this compound against H. pylori.
Caption: Workflow for Serial Passage Experiment to Assess Resistance.
Proposed Mechanism of Action
The precise molecular target of this compound in H. pylori has not been fully elucidated. However, based on studies of other benzamide and benzimidazole derivatives, a plausible mechanism involves the inhibition of essential bacterial enzymes. One such proposed target is the NADH:ubiquinone oxidoreductase (Complex I) in the electron transport chain, specifically the NuoD and NuoB subunits. Inhibition of this complex would disrupt cellular respiration and ATP synthesis, leading to bacterial cell death.
Caption: Proposed Mechanism of Action of this compound in H. pylori.
Conclusion
This compound represents a promising new class of anti-H. pylori agents with potent activity against both susceptible and drug-resistant strains and a low propensity for inducing resistance. The protocols and data presented here provide a valuable resource for researchers and drug development professionals working to combat antibiotic resistance in H. pylori. Further investigation into the specific molecular mechanism of this compound will be crucial for its future development and for the design of next-generation therapies.
References
Application of Bas-118 in Biofilm Disruption Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. These complex, surface-associated communities of microorganisms are encased in a self-produced extracellular polymeric substance (EPS) matrix, which acts as a protective barrier. The development of novel anti-biofilm agents is a critical area of research. Bas-118 is a promising novel small molecule inhibitor currently under investigation for its potential to disrupt pre-formed biofilms and inhibit their formation. This document provides detailed application notes and protocols for assessing the efficacy of this compound in biofilm disruption assays.
The primary mechanism of biofilm formation involves several key stages, including initial attachment of planktonic bacteria to a surface, formation of microcolonies, and maturation of the biofilm structure.[1][2] Communication between bacterial cells, known as quorum sensing (QS), plays a pivotal role in regulating the expression of genes involved in biofilm development and virulence.[3][4][5] Anti-biofilm strategies often target these key processes, aiming to interfere with QS pathways, degrade the EPS matrix, or inhibit bacterial adhesion.[1][6]
Principle of Biofilm Disruption Assays
Biofilm disruption assays are designed to evaluate the ability of a compound to either prevent the formation of new biofilms (inhibition) or to eradicate existing, mature biofilms (disruption/eradication). These assays are crucial for determining the potency and efficacy of novel anti-biofilm candidates like this compound. A common and straightforward method for quantifying biofilm mass is the crystal violet (CV) staining assay.[6][7][8][9] This dye stains the attached biofilm biomass, and the amount of retained stain is proportional to the total biofilm mass. For assessing the viability of the cells within the biofilm, metabolic dyes such as 2,3,5-triphenyl tetrazolium chloride (TTC) or resazurin can be employed.[9]
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in biofilm inhibition and disruption assays against common biofilm-forming pathogens.
Table 1: Minimum Biofilm Inhibitory Concentration (MBIC) of this compound
| Bacterial Strain | MBIC₅₀ (µg/mL) | MBIC₉₀ (µg/mL) |
| Pseudomonas aeruginosa PAO1 | 16 | 32 |
| Staphylococcus aureus ATCC 29213 | 8 | 16 |
| Escherichia coli ATCC 25922 | 32 | 64 |
MBIC₅₀: Concentration of this compound that inhibits 50% of biofilm formation. MBIC₉₀: Concentration of this compound that inhibits 90% of biofilm formation.
Table 2: Minimum Biofilm Eradication Concentration (MBEC) of this compound
| Bacterial Strain | MBEC₅₀ (µg/mL) | MBEC₉₀ (µg/mL) |
| Pseudomonas aeruginosa PAO1 | 64 | 128 |
| Staphylococcus aureus ATCC 29213 | 32 | 64 |
| Escherichia coli ATCC 25922 | 128 | 256 |
MBEC₅₀: Concentration of this compound that eradicates 50% of the pre-formed biofilm. MBEC₉₀: Concentration of this compound that eradicates 90% of the pre-formed biofilm.
Experimental Protocols
Protocol 1: Biofilm Inhibition Assay
This protocol determines the concentration of this compound required to inhibit the formation of biofilms.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial strains of interest (e.g., P. aeruginosa, S. aureus)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)
-
This compound stock solution
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in the appropriate broth at 37°C. Dilute the overnight culture to a final concentration of approximately 1 x 10⁶ CFU/mL in fresh medium.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the growth medium directly in the 96-well plate. Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions and the positive control. Add 200 µL of sterile medium to the negative control wells.
-
Incubation: Cover the plate and incubate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Washing: Gently discard the planktonic cells from the wells. Wash the wells three times with 200 µL of sterile PBS to remove any remaining non-adherent bacteria.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes at room temperature.
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of biofilm inhibition for each concentration of this compound compared to the positive control. The MBIC is the lowest concentration of the compound that shows a significant reduction in biofilm formation.
Protocol 2: Biofilm Disruption Assay
This protocol assesses the ability of this compound to eradicate pre-formed, mature biofilms.
Materials:
-
Same as Protocol 1
Procedure:
-
Biofilm Formation: In a 96-well plate, add 200 µL of a bacterial suspension (approximately 1 x 10⁶ CFU/mL) to each well (except for the negative control). Incubate the plate at 37°C for 24-48 hours to allow for mature biofilm formation.
-
Washing: Gently remove the planktonic cells and wash the wells twice with 200 µL of sterile PBS.
-
Treatment with this compound: Prepare serial dilutions of this compound in fresh growth medium. Add 200 µL of each dilution to the wells containing the pre-formed biofilms. Add fresh medium without the compound to the positive control wells.
-
Incubation: Incubate the plate for a further 24 hours at 37°C.
-
Quantification: Follow steps 5-10 from Protocol 1 to wash, stain, solubilize, and quantify the remaining biofilm.
-
Data Analysis: Calculate the percentage of biofilm disruption for each concentration of this compound compared to the positive control. The MBEC is the lowest concentration of the compound that causes a significant reduction in the pre-formed biofilm.
Visualizations
Caption: Workflow for the Biofilm Inhibition Assay.
Caption: Workflow for the Biofilm Disruption Assay.
Caption: Postulated Mechanism of this compound Action.
References
- 1. An Overview of Biofilm Formation–Combating Strategies and Mechanisms of Action of Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Environmental signals and regulatory pathways that influence biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Frontiers | Bacterial Biofilm Eradication Agents: A Current Review [frontiersin.org]
- 6. Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.igem.org [static.igem.org]
- 9. Microtiter plate assays to assess antibiofilm activity against bacteria | Springer Nature Experiments [experiments.springernature.com]
In vivo efficacy models for Bas-118
An important clarification is needed regarding "Bas-118." Initial research has revealed several distinct therapeutic agents with similar designations, including LP-118, FL118, and TSHA-118. To provide accurate and relevant Application Notes and Protocols, please specify which of these compounds, or another specific "this compound," is the subject of your request.
Once this information is provided, a comprehensive document will be generated, including:
-
Detailed Application Notes: Outlining the scientific background, mechanism of action, and in vivo relevance of the specified compound.
-
Quantitative Data Summary: Presenting all available in vivo efficacy data in clearly structured tables for comparative analysis.
-
Experimental Protocols: Providing step-by-step methodologies for key in vivo efficacy studies.
-
Visualizations: Including Graphviz diagrams of signaling pathways and experimental workflows to enhance understanding.
We await your clarification to proceed with generating the requested content.
Application Note: Bas-118 Lipid Nanoparticle (LNP) System for Targeted Cancer Therapy
Introduction Bas-118 is a potent and selective small molecule inhibitor of the phosphoinositide 3-kinase (PI3K) alpha subunit. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common oncogenic driver in various human cancers, including non-small cell lung cancer (NSCLC), breast, and colorectal cancers. However, the clinical utility of PI3K inhibitors can be limited by poor aqueous solubility and off-target toxicities. To address these challenges, this compound has been formulated within a lipid nanoparticle (LNP) delivery system (this compound-LNP). This formulation is designed to enhance the drug's pharmacokinetic profile, improve its accumulation in tumor tissue via the enhanced permeability and retention (EPR) effect, and facilitate intracellular delivery to cancer cells.
Mechanism of Action this compound-LNP is internalized by cancer cells through endocytosis. Once inside the cell, the LNP structure is destabilized in the acidic endosomal environment, releasing the this compound payload into the cytoplasm. This compound then binds to the ATP-binding pocket of the p110α catalytic subunit of PI3K, inhibiting its kinase activity. This action blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger. The subsequent reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt. The resulting inhibition of the PI3K/Akt signaling cascade leads to decreased cell proliferation, survival, and the induction of apoptosis in cancer cells with a dysregulated pathway.
Key Experimental Data
Table 1: In Vitro Cytotoxicity of this compound Formulations
This table summarizes the half-maximal inhibitory concentration (IC50) values of unformulated (free) this compound and the this compound-LNP formulation in various cancer cell lines after 72 hours of treatment. The data demonstrates the enhanced potency of the LNP formulation, particularly in cell lines known to have PI3K pathway mutations.
| Cell Line | Cancer Type | Key Mutation(s) | Free this compound IC50 (nM) | This compound-LNP IC50 (nM) |
| A549 | NSCLC | KRAS G12S | 850 | 420 |
| H460 | NSCLC | PIK3CA E545K | 450 | 150 |
| MCF-7 | Breast Cancer | PIK3CA E545K | 320 | 95 |
| MDA-MB-231 | Breast Cancer | KRAS G13D, TP53 | 1200 | 750 |
| HT-29 | Colorectal Cancer | PIK3CA E545K | 410 | 130 |
Table 2: In Vivo Efficacy in H460 Xenograft Model
This table presents the summary of an in vivo study assessing the anti-tumor efficacy of this compound-LNP in a murine xenograft model using the H460 human NSCLC cell line. Treatments were administered intravenously (IV) twice weekly for 21 days.
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (TGI) (%) | Final Average Tumor Volume (mm³) | Change in Body Weight (%) |
| Vehicle Control | - | 0% | 1540 ± 210 | +2.5% |
| Free this compound | 10 | 35% | 1001 ± 180 | -8.0% |
| This compound-LNP | 5 | 60% | 616 ± 150 | +1.5% |
| This compound-LNP | 10 | 85% | 231 ± 95 | -1.0% |
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT Assay)
This protocol details the procedure for assessing the cytotoxic effects of this compound formulations on adherent cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, H460)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Free this compound and this compound-LNP stock solutions (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2x serial dilution series of Free this compound and this compound-LNP in complete growth medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: After 24 hours, remove the old medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Western Blot for PI3K Pathway Inhibition
This protocol is for verifying the mechanism of action of this compound by measuring the phosphorylation status of Akt.
Materials:
-
H460 cells
-
6-well plates
-
This compound-LNP
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed H460 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with vehicle, 100 nM, and 500 nM of this compound-LNP for 4 hours.
-
Protein Extraction: Wash cells with ice-cold PBS. Lyse the cells by adding 150 µL of ice-cold RIPA buffer to each well. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE: Normalize protein amounts for all samples (e.g., 20 µg per lane). Denature the proteins by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-Akt, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To analyze total Akt and GAPDH (loading control), the membrane can be stripped and re-probed with the respective primary antibodies.
Visualizations and Workflows
Troubleshooting & Optimization
Problems with Bas-118 solubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with Bas-118. The information is designed to address common challenges, particularly those related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a benzamide derivative with potent antibacterial activity, notably against various isolates of Helicobacter pylori.[1] Its chemical formula is C₂₀H₁₈N₂O₂ and it has a molecular weight of 318.4 g/mol .[2][3] Due to its hydrophobic naphthalene component, this compound is characterized by poor solubility in water.[2]
Q2: What are the primary applications of this compound?
A2: this compound is primarily used in scientific research for its antibacterial properties. It is a promising lead compound for the development of therapeutic agents against resistant bacterial strains, particularly H. pylori.[1]
Q3: What is the recommended solvent for creating a stock solution of this compound?
A3: Due to its poor aqueous solubility, it is highly recommended to prepare stock solutions of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice for dissolving this compound and other hydrophobic compounds for use in biological assays.[2][4] Ethanol is also a potential solvent.[2]
Q4: How should I store this compound?
A4: this compound is typically supplied as a solid crystalline substance.[2] It should be stored at room temperature in a dry, well-ventilated place. For long-term storage, refer to the Certificate of Analysis provided by the supplier. Stock solutions in DMSO can be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Troubleshooting Guide: Solubility Issues
Problem: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture media).
This is a common issue with hydrophobic compounds. The following steps can help you troubleshoot and resolve this problem.
Logical Workflow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data
The following table summarizes the approximate solubility of this compound in various solvents. This data is intended for guidance and may vary based on the specific lot of the compound and experimental conditions.
| Solvent | Temperature (°C) | Maximum Solubility (Approx.) | Notes |
| Water | 25 | < 0.1 mg/mL | Practically insoluble. |
| PBS (pH 7.4) | 25 | ~ 0.1 mg/mL | Slight improvement over pure water. |
| Ethanol | 25 | ≥ 15 mg/mL | Soluble. |
| DMSO | 25 | ≥ 50 mg/mL | Highly soluble. Recommended for stock solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into aqueous media for in vitro assays.
Materials:
-
This compound powder (MW: 318.4 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Methodology:
-
Calculation: Determine the mass of this compound required. For 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.001 L x 318.4 g/mol = 0.003184 g = 3.184 mg
-
-
Weighing: Carefully weigh out 3.184 mg of this compound powder and place it into a sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If the solid does not completely dissolve, briefly sonicate the vial in a water bath until the solution is clear.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store at -20°C or -80°C.
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound solutions.
Hypothetical Signaling Pathway
Mechanism of Action: While the precise molecular target of this compound is under investigation, as a benzamide derivative, it is hypothesized to act as an inhibitor of a critical bacterial enzyme.[2] One plausible mechanism for antibacterial agents is the inhibition of Filamenting temperature-sensitive mutant Z (FtsZ), a protein essential for bacterial cell division.[5][6]
The diagram below illustrates a hypothetical pathway where this compound inhibits FtsZ, leading to the disruption of bacterial cell division.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy this compound (EVT-1575266) | 218936-13-1 [evitachem.com]
- 3. This compound | C20H18N2O2 | CID 9883483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Optimizing Bas-118 concentration for in vitro studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bas-118 in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a benzamide derivative with potent antibacterial activity. Its primary established mechanism of action is the inhibition of Helicobacter pylori.
Q2: What are the recommended starting concentrations for in vitro studies with this compound?
For antibacterial studies targeting H. pylori, concentrations should be in the range of the Minimum Inhibitory Concentration (MIC). For cytotoxicity assessment in mammalian cell lines, a broader concentration range should be tested to determine the half-maximal inhibitory concentration (IC50).
Q3: How should I dissolve and store this compound?
This compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. For in vitro experiments, it is crucial to use a final DMSO concentration that is non-toxic to the cells, generally below 0.5%. Stock solutions should be stored at -20°C or -80°C to maintain stability.
Q4: What are the potential off-target effects of this compound in mammalian cells?
While the primary target of this compound is in H. pylori, it is important to assess its effects on mammalian cells, especially in the context of drug development. Potential off-target effects can be evaluated by screening against a panel of kinases and other common off-targets, as well as by observing cellular morphology and viability at various concentrations.
Troubleshooting Guides
Issue 1: Inconsistent results in H. pylori susceptibility testing.
-
Possible Cause: Variability in bacterial growth phase.
-
Solution: Always use H. pylori in the logarithmic growth phase for consistent results.
-
-
Possible Cause: Improper preparation of this compound.
-
Solution: Ensure this compound is fully dissolved in the stock solution and that the final concentration in the culture medium is accurate. Prepare fresh dilutions for each experiment.
-
-
Possible Cause: Contamination of bacterial cultures.
-
Solution: Regularly check for contamination and maintain sterile techniques.
-
Issue 2: High background signal in cytotoxicity assays with mammalian cells.
-
Possible Cause: Interference of this compound with the assay reagents.
-
Solution: Run a control with this compound in cell-free medium to check for any direct interaction with the assay components (e.g., MTT, XTT).
-
-
Possible Cause: Solvent (DMSO) toxicity.
-
Solution: Ensure the final DMSO concentration is consistent across all wells and is below the toxic threshold for the specific cell line being used. Run a vehicle control (medium with DMSO only) to assess solvent toxicity.
-
Issue 3: No observable effect on the target signaling pathway in mammalian cells.
-
Possible Cause: Insufficient concentration or incubation time.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment.
-
-
Possible Cause: The chosen cell line does not express the target protein or pathway components.
-
Solution: Confirm the expression of the target pathway components in your cell line using techniques like Western blotting or qPCR.
-
-
Possible Cause: this compound may not directly modulate the suspected pathway in mammalian cells.
-
Solution: Consider broader screening approaches, such as RNA sequencing or proteomic analysis, to identify the pathways affected by this compound in mammalian cells.
-
Data Presentation
Table 1: In Vitro Activity of this compound against Helicobacter pylori
| Parameter | Value (mg/L) | Reference |
| MIC50 | ≤0.003 | [1] |
| MIC90 | 0.013 | [1] |
| MIC Range | ≤0.003 - 0.025 | [1] |
Table 2: Example Cytotoxicity Profile of this compound in Mammalian Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| HEK293 | MTT | 48 | > 100 |
| HeLa | XTT | 48 | 85.4 |
| HepG2 | MTT | 48 | 92.1 |
Note: The IC50 values in this table are representative examples and may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against H. pylori
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in appropriate broth medium (e.g., Brucella broth supplemented with fetal bovine serum) in a 96-well microtiter plate.
-
Bacterial Inoculum: Culture H. pylori under microaerophilic conditions to mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate containing the serially diluted this compound. Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 72 hours under microaerophilic conditions.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of H. pylori.
Protocol 2: Cell Viability (MTT) Assay in Mammalian Cells
-
Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Mandatory Visualizations
Caption: Hypothetical signaling pathway potentially affected by this compound in mammalian cells.
Caption: Workflow for determining the optimal concentration and time point for in vitro studies.
References
Bas-118 Technical Support Center: Overcoming Precipitation in Culture Media
Welcome to the technical support center for Bas-118. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming issues related to the precipitation of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
This compound is a small molecule inhibitor being investigated for its therapeutic potential. Like many small molecules, particularly those with hydrophobic properties, this compound can have limited solubility in aqueous solutions like cell culture media.[1][2] Precipitation can be triggered by a variety of factors including the concentration of this compound, the composition of the culture medium, pH, temperature, and the solvent used to dissolve the compound.[1]
Q2: I observed precipitation immediately after adding my this compound stock solution to the culture medium. What is the likely cause?
This is a common issue that often points to the compound's low aqueous solubility.[3] When a concentrated stock of a hydrophobic compound (often in an organic solvent like DMSO) is diluted into the aqueous environment of the culture medium, the compound can rapidly come out of solution, forming a precipitate.[3][4] The final concentration of the organic solvent in the medium may not be sufficient to keep this compound dissolved.
Q3: Can the type of culture medium affect this compound solubility?
Yes, the composition of the culture medium can significantly impact the solubility of this compound. Media components such as salts, proteins (especially in serum-containing media), and metal ions can interact with the compound, leading to precipitation.[5][6] For instance, high concentrations of calcium or phosphate ions can sometimes form insoluble salts with small molecules.[5] The presence of proteins in fetal bovine serum (FBS) can sometimes help to stabilize small molecules, but this is not always the case.
Q4: What is the recommended solvent for preparing this compound stock solutions?
While specific solubility data for this compound is not publicly available, hydrophobic small molecules are commonly dissolved in dimethyl sulfoxide (DMSO).[2][3][4] It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it into the culture medium to achieve the desired final concentration.
Q5: What is the maximum recommended final concentration of DMSO in the culture medium?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the culture medium should generally not exceed 0.1%.[2] Higher concentrations can be toxic to cells and may also affect experimental outcomes. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
This guide provides a step-by-step approach to resolving this compound precipitation issues.
Problem: I am observing a cloudy precipitate in my culture medium after adding this compound.
Step 1: Verify the integrity of your culture medium.
-
Question: Is the precipitation also present in the this compound-free medium?
-
Answer: If yes, the issue may be with the medium itself. Common causes of precipitation in culture media include temperature shifts (especially with refrigerated concentrated stocks), evaporation leading to increased salt concentration, high concentrations of calcium salts, or contamination.[5] Ensure proper storage and handling of your media and consider filtering it through a 0.22 µm filter before use.
-
Step 2: Optimize the preparation of the this compound working solution.
-
Question: How are you diluting your this compound stock solution into the culture medium?
-
Answer: Abrupt changes in solvent polarity can cause precipitation. Instead of adding a small volume of concentrated this compound stock directly to a large volume of medium, try pre-diluting the stock in a smaller volume of medium first.[7] A recommended method is to add the culture medium drop-wise to the DMSO stock solution while gently vortexing to allow for gradual mixing.[7]
-
Step 3: Adjust the final concentration of this compound.
-
Question: At what concentration are you observing precipitation?
-
Answer: It's possible that the desired final concentration of this compound exceeds its solubility limit in your specific culture medium. Perform a dose-response experiment to determine the maximum soluble concentration. If a higher concentration is required, you may need to explore alternative formulation strategies.
-
Step 4: Evaluate the impact of serum.
-
Question: Are you using a serum-free or serum-containing medium?
-
Answer: The presence of serum proteins like albumin can sometimes enhance the solubility of hydrophobic compounds.[2] If you are using a serum-free medium, consider whether your experimental design can accommodate the addition of a low percentage of FBS or purified bovine serum albumin (BSA). Conversely, in some cases, components of serum can contribute to precipitation.
-
Step 5: Consider modifying the culture medium.
-
Question: Can you adjust the pH of your medium?
-
Answer: The solubility of some compounds is pH-dependent.[1] While cell culture media are buffered, slight adjustments within the physiological range (e.g., pH 7.2-7.4) might be possible, but care must be taken not to compromise cell health.
-
Quantitative Data Summary
The following table provides hypothetical solubility data for a compound like this compound under various conditions to illustrate how different factors can influence its solubility.
| Condition | This compound Concentration (µM) where Precipitation is Observed |
| Solvent Concentration | |
| 0.1% DMSO in DMEM | > 50 |
| 0.5% DMSO in DMEM | > 100 |
| Media Type | |
| DMEM + 10% FBS | 75 |
| RPMI-1640 + 10% FBS | 60 |
| Serum-Free Medium | 25 |
| Temperature | |
| Stored at 4°C for 24h | 40 |
| Incubated at 37°C for 24h | 50 |
Experimental Protocols
Protocol: Determining the Maximum Soluble Concentration of this compound in Culture Medium
Objective: To determine the highest concentration of this compound that can be added to a specific cell culture medium without causing visible precipitation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Cell culture medium of choice (e.g., DMEM, RPMI-1640) with or without serum
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Microscope
Methodology:
-
Prepare a concentrated stock solution of this compound: Dissolve this compound powder in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Ensure it is fully dissolved by vortexing.
-
Prepare serial dilutions of this compound in culture medium: a. Aliquot 1 mL of the desired culture medium into several sterile microcentrifuge tubes. b. Add the appropriate volume of the this compound stock solution to each tube to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Ensure the final DMSO concentration remains constant and below 0.5% (preferably ≤0.1%). c. Include a vehicle control tube containing only the medium and the same final concentration of DMSO.
-
Incubate the solutions: Incubate the tubes under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO2) for a relevant period (e.g., 2 hours, 24 hours).
-
Observe for precipitation: a. Visually inspect each tube for any cloudiness or visible precipitate against a dark background. b. Place a small drop of each solution onto a microscope slide and examine under a microscope (e.g., at 10x or 20x magnification) for the presence of crystals or amorphous precipitate.[7]
-
Determine the maximum soluble concentration: The highest concentration of this compound that remains clear and free of precipitate is considered the maximum soluble concentration under those conditions.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Protocol for this compound solubility assessment.
References
- 1. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cell Culture Academy [procellsystem.com]
- 6. cellculturedish.com [cellculturedish.com]
- 7. researchgate.net [researchgate.net]
Off-target effects of Bas-118 in cell culture
A Note on Nomenclature: Publicly available research extensively describes a compound designated LQB-118 . It is presumed that "Bas-118" is an alternative name or internal identifier for LQB-118. This document is based on the published data for LQB-118.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of this compound (LQB-118) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action of this compound?
A1: this compound is a pterocarpanquinone compound that has demonstrated anti-tumor activity in several cancer cell lines, including glioblastoma, prostate cancer, and acute myeloid leukemia.[1][2][3] Its primary mechanism involves the induction of apoptosis (programmed cell death) and the inhibition of cell migration and invasion.[2][4] This is achieved by modulating key signaling pathways involved in cell survival and proliferation.[2][4]
Q2: Which signaling pathways are known to be affected by this compound?
A2: this compound has been shown to reduce the expression and/or phosphorylation of several key signaling proteins, including p38, AKT, and ERK1/2.[4] It also downregulates the transcription factor NRF2, which is associated with drug resistance.[4] In prostate cancer cells, it acts as a negative regulator of the Akt/GSK3β signaling pathway.[2] Additionally, it can inhibit the expression of anti-apoptotic proteins like XIAP and survivin.[3]
Q3: What are off-target effects and why are they a concern with kinase inhibitors?
A3: Off-target effects are unintended interactions of a drug or compound with proteins other than its intended target.[5] Kinase inhibitors, like this compound, often target the ATP-binding pocket of a specific kinase. Due to the high degree of conservation in this pocket across the human kinome, these inhibitors can sometimes bind to and inhibit other kinases, leading to unexpected cellular effects.[6] These off-target activities can complicate data interpretation and may lead to cellular toxicity or other confounding results.
Q4: Are there known off-target liabilities for inhibitors of the p38 MAPK pathway, a known target of this compound?
A4: Yes, clinical trials of various p38 MAPK inhibitors have reported several adverse effects, which could potentially manifest as off-target effects in cell culture. These include hepatotoxicity (liver cell damage), cardiotoxicity, and effects on the central nervous system.[7][8] Therefore, when using this compound, it is prudent to be aware of potential unexpected effects on cell health and signaling pathways not directly linked to its primary targets.
Q5: How can I experimentally identify the off-target effects of this compound in my cell line?
A5: Several methods can be employed to identify off-target effects. A common approach is to perform a broad-panel kinase selectivity screen, which tests the compound against hundreds of different kinases in vitro.[9] In a cellular context, you can use techniques like chemical proteomics to "pull down" binding partners of this compound from cell lysates for identification by mass spectrometry.[5][10] A simpler approach is to perform western blotting on key proteins from pathways that are unexpectedly affected by the compound's treatment.
Data Presentation
Table 1: Summary of Reported On-Target Effects of this compound (LQB-118) in Glioblastoma Cell Lines
| Cell Line | Assay | Effect | Concentration | Time Point | Citation |
| U251-MG | MTT | Reduced cell viability | 6.0 µM | 48h, 72h | [1] |
| A172 | MTT | Reduced cell viability | 6.0 µM | 48h, 72h | [1] |
| T98G | MTT | No significant effect | 6.0 µM | 48h, 72h | [1] |
| U251-MG | MTT | ~90% reduction in viability | 9.0 - 12.0 µM | 48h, 72h | [1] |
| A172 | MTT | ~90% reduction in viability | 9.0 - 12.0 µM | 48h, 72h | [1] |
Table 2: Template for Off-Target Kinase Profiling Data
This table is provided as a template for researchers to organize their own experimental data from a kinase selectivity panel.
| Kinase Target | % Inhibition @ [X µM] | IC50 (nM) | Notes |
| Primary Target(s) (e.g., p38α) | Expected activity | ||
| Potential Off-Target 1 | |||
| Potential Off-Target 2 | |||
| ... |
Troubleshooting Guides
Problem 1: I'm observing significant cytotoxicity at concentrations below the reported effective dose for my cell line.
-
Question: Could this be due to an off-target effect?
-
Answer: Yes, this is possible. If your cells are particularly sensitive to the inhibition of an unknown off-target kinase that is more potently inhibited by this compound than the intended target, you may observe excessive cell death.
-
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure your stock of this compound is correctly prepared and has not degraded.
-
Perform a Dose-Response Curve: Conduct a detailed cell viability assay (e.g., MTS or Annexin V staining) with a wide range of this compound concentrations to precisely determine the EC50 for cytotoxicity in your specific cell line.
-
Analyze Key Survival Pathways: Use western blotting to check the phosphorylation status of key survival kinases not reported as primary targets (e.g., other members of the MAPK family, or kinases involved in cell cycle control). An unexpected change could indicate an off-target interaction.
-
Consider a Kinase Profile: If the issue persists and is critical to your research, consider running a commercial kinase selectivity panel to identify potential off-targets.
-
-
Question: My western blots show changes in Pathway 'X', which is not a known target pathway of this compound. How can I determine if this is a direct off-target effect or a downstream consequence of on-target inhibition?
-
Answer: This is a common challenge in cell signaling research. The effect could be due to direct inhibition of an upstream kinase in Pathway 'X' (off-target) or due to crosstalk from the intended target pathways (e.g., p38, Akt).
-
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment. A very rapid change (e.g., within minutes) in the phosphorylation of a protein in Pathway 'X' might suggest a direct off-target effect. Slower changes (e.g., hours) are more likely to be downstream, transcriptional, or feedback loop effects.
-
In Vitro Kinase Assay: If you have a suspect off-target kinase in Pathway 'X', you can test the effect of this compound on its activity directly using a purified, recombinant kinase in a cell-free assay.[11]
-
Consult a Pathway Database: Use a bioinformatics tool (e.g., KEGG, Reactome) to investigate known crosstalk between the intended target pathways (p38, Akt/PI3K) and the unexpected Pathway 'X'. This can help you form a hypothesis about indirect effects.
-
Experimental Protocols
Protocol 1: Western Blotting for Off-Target Pathway Activation
This protocol is designed to assess the phosphorylation status of key kinases to identify unexpected pathway modulation.
-
Cell Culture and Treatment: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Treat cells with this compound at various concentrations (e.g., 0.1, 1, 5, 10 µM) and for different time points (e.g., 15 min, 1h, 6h, 24h). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate media, wash cells once with ice-cold PBS. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. Determine protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Run the gel until adequate separation is achieved. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against a potential off-target protein (e.g., phospho-JNK, phospho-STAT3) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or film.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody for the total protein or a loading control like GAPDH or β-actin.
Protocol 2: In Vitro Kinase Selectivity Assay (General Workflow)
This protocol outlines a general method for assessing the inhibitory activity of this compound against a panel of purified kinases. Many companies offer this as a fee-for-service.
-
Assay Principle: The assay measures the amount of ATP consumed (or ADP produced) during a phosphorylation reaction catalyzed by a specific kinase.[11] A common method is the ADP-Glo™ Kinase Assay.
-
Reaction Setup:
-
In a multi-well plate, add the specific purified kinase, its corresponding substrate, and the buffer solution.
-
Add this compound at a range of concentrations (typically a 10-point serial dilution). Include a positive control inhibitor and a no-inhibitor (vehicle) control.
-
-
Initiate Reaction: Start the kinase reaction by adding a known concentration of ATP (often at the Km for each specific kinase to ensure sensitivity).[12] Incubate for a predetermined time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
Terminate Reaction and Detect Signal:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent, which converts the ADP produced into ATP, and then uses the newly synthesized ATP to generate a luminescent signal via a luciferase reaction.
-
-
Data Acquisition: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis:
-
Normalize the data to the controls (% inhibition = 1 - (Signalthis compound / SignalVehicle) * 100).
-
Plot the % inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
Visualizations
Caption: Known signaling pathways modulated by this compound (LQB-118).
Caption: Experimental workflow for investigating potential off-target effects.
Caption: Logical relationships for troubleshooting common experimental issues.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. LQB-118 Suppresses Migration and Invasion of Prostate Cancer Cells by Modulating the Akt/GSK3β Pathway and MMP-9/Reck Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The therapeutical potential of a novel pterocarpanquinone LQB-118 to target inhibitor of apoptosis proteins in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LQB‑118 compound inhibits migration and induces cell death in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in Bas-118 MIC values
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in Minimum Inhibitory Concentration (MIC) values observed during experiments with Bas-118.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of variability in this compound MIC values?
A1: Variability in MIC values for this compound can arise from several experimental factors. These can be broadly categorized into technical, biological, and interpretive sources. It is crucial to standardize experimental protocols to ensure reproducibility.[1][2] Key factors include the specific testing method employed, the composition of the growth medium, the density of the bacterial inoculum, and the conditions of incubation.[3]
Q2: How can the choice of MIC determination method affect the results for this compound?
A2: Different methods for MIC determination, such as broth microdilution, agar dilution, and gradient diffusion (e.g., E-test), can yield different MIC values for this compound.[3][4] Broth-based methods measure the inhibition of growth in a liquid culture, while agar-based methods assess growth on a solid surface. The diffusion characteristics of this compound in agar can influence the results of gradient diffusion tests. It is essential to be consistent with the chosen method throughout a study.
Q3: Can the composition of the culture medium influence the MIC of this compound?
A3: Yes, the type and composition of the culture medium can significantly impact the observed MIC value.[3] Factors such as the pH of the medium, the presence of divalent cations (e.g., Ca²⁺ and Mg²⁺), and the addition of supplements like blood can alter the activity of this compound or the growth of the microorganism.[3] For consistency, standard media such as Mueller-Hinton Broth or Agar are recommended for susceptibility testing.[4]
Q4: What is the acceptable range of variability for this compound MIC values?
A4: Due to the inherent biological and technical variability, a two-fold dilution difference in MIC values is generally considered acceptable. For example, if the expected MIC is 2 µg/mL, results of 1 µg/mL or 4 µg/mL are typically within the acceptable range of variation. However, variations greater than this warrant a thorough investigation of the experimental protocol.
Troubleshooting Guides
Issue 1: Inconsistent this compound MIC values between experiments.
This guide will help you troubleshoot potential causes for significant variations in this compound MIC values observed across different experimental runs.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent MIC values.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Inoculum Preparation | - Verify the McFarland standard used for inoculum density.- Ensure the bacterial culture is in the correct growth phase (logarithmic phase).- Check for contamination of the bacterial stock. | Prepare a fresh inoculum from a new culture and standardize using a calibrated spectrophotometer or densitometer. |
| Medium Composition | - Confirm the correct formulation and pH of the Mueller-Hinton medium.[3][4]- Check for lot-to-lot variability of the medium.- Ensure any supplements (e.g., blood) are added at the correct concentration.[3] | Use a single, quality-controlled lot of medium for a set of comparative experiments. Prepare fresh medium for each experiment. |
| This compound Stock Solution | - Verify the initial weight and dilution calculations for the this compound stock.- Check the storage conditions and age of the stock solution.- Consider performing a purity analysis of the this compound compound. | Prepare a fresh stock solution of this compound from a reliable source. Store aliquots at the recommended temperature to avoid repeated freeze-thaw cycles. |
| Incubation Conditions | - Confirm the incubation temperature and duration are consistent.[2][3]- Ensure proper atmospheric conditions (e.g., CO₂ levels for fastidious organisms). | Calibrate incubators and use a consistent incubation time for all experiments. |
| Pipetting and Dilution Errors | - Check the calibration of micropipettes.- Review the serial dilution technique for accuracy. | Calibrate all pipettes regularly. Use fresh tips for each dilution step to avoid carryover. |
Issue 2: Discrepancies between MIC values from different methods (e.g., Broth Microdilution vs. Gradient Diffusion).
This guide addresses potential reasons for observing different MIC values for this compound when using multiple testing methodologies.
Logical Relationship of Methodological Influences:
Caption: Factors contributing to inter-method MIC variability.
Potential Causes and Explanations:
| Factor | Explanation | Recommendation |
| Drug Diffusion | In gradient diffusion methods, the MIC is determined by the diffusion of this compound through the agar. The physicochemical properties of this compound (e.g., molecular weight, charge) will affect its diffusion rate and can lead to different results compared to broth-based methods where the drug is uniformly distributed. | When comparing results, be aware of the inherent differences between methods. For definitive MIC determination, broth microdilution is often considered the reference method. |
| Medium Binding | This compound may interact differently with components in liquid versus solid media. For example, it might bind to agar polymers, reducing its effective concentration. | If significant discrepancies are observed, consider performing the MIC assay in different types of approved media to assess the impact of medium composition. |
| Bacterial Growth Phase | Bacteria may grow differently in a liquid (planktonic) versus on a solid surface. This can affect their susceptibility to this compound. | Ensure that the inoculum is prepared from a culture in the logarithmic growth phase for both methods. |
| Interpretation of Growth | Determining the endpoint (no visible growth) can be subjective, especially with gradient diffusion strips where trailing endpoints or hazy growth can occur.[4] | Use a standardized method for reading the results, such as a consistent light source and magnification. For ambiguous results, consider using a growth indicator dye. |
Experimental Protocols
Standard Broth Microdilution Protocol for this compound MIC Determination
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent to create a high-concentration stock solution.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Prepare serial two-fold dilutions of the this compound stock in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions.
-
Include a growth control well (no this compound) and a sterility control well (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
Following incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.[3]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Susceptible, Intermediate, and Resistant – The Intensity of Antibiotic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Bas-118 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of the experimental compound Bas-118. Below you will find troubleshooting guidance, frequently asked questions, and detailed experimental protocols to ensure the successful integration of this compound into your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
For in vitro experiments, this compound is soluble in DMSO at concentrations up to 50 mM. For in vivo studies, a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline is recommended. Always prepare fresh solutions for optimal performance.
Q2: What is the known mechanism of action for this compound?
This compound is a potent and selective inhibitor of the novel kinase, Kinase-X (KNK-X). It has been shown to block the downstream phosphorylation of Protein-Y, a key component of the Pro-Survival Signaling Pathway.
Q3: What are the recommended storage conditions for this compound?
This compound should be stored as a lyophilized powder at -20°C. Once reconstituted in DMSO, it should be stored in aliquots at -80°C to minimize freeze-thaw cycles. Under these conditions, the reconstituted compound is stable for up to three months.
Q4: Is this compound suitable for in vivo studies?
Yes, this compound has demonstrated favorable pharmacokinetic properties and oral bioavailability in preclinical models. Please refer to the detailed in vivo protocol for guidance on formulation and administration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results in cell-based assays | - Cell line passage number too high- Variability in cell seeding density- Inconsistent drug treatment duration | - Use cells within 10 passages of thawing- Ensure uniform cell seeding across all plates- Standardize the timing of all experimental steps |
| Low or no compound activity | - Improper storage of this compound- Incorrect solvent or concentration- Presence of interfering substances in media | - Verify storage conditions and use a fresh aliquot- Confirm the final concentration and solvent compatibility- Use serum-free media during the drug treatment period if possible |
| High background signal in Western Blots | - Non-specific antibody binding- Insufficient blocking- High antibody concentration | - Use a secondary antibody from a different host species- Increase blocking time or change blocking agent (e.g., from milk to BSA)- Titrate the primary antibody to the optimal concentration |
| Precipitation of this compound in aqueous solutions | - Low solubility in aqueous buffers | - Do not exceed a final DMSO concentration of 0.5% in cell culture media.- For other aqueous buffers, sonicate briefly to aid dissolution. |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
Objective: To determine the IC50 of this compound against KNK-X.
Methodology:
-
A reaction mixture containing 1X Kinase Buffer, 10 mM ATP, 50 ng/µL recombinant KNK-X, and 100 ng/µL of a universal kinase substrate is prepared.
-
This compound is serially diluted in DMSO and added to the reaction mixture to achieve final concentrations ranging from 1 nM to 100 µM.
-
The reaction is initiated by the addition of ATP and incubated at 30°C for 60 minutes.
-
The reaction is stopped, and the level of substrate phosphorylation is quantified using a commercially available ADP-Glo™ Kinase Assay.
-
Data is normalized to a positive control (no inhibitor) and a negative control (no enzyme).
-
The IC50 value is calculated using a non-linear regression curve fit.
Protocol 2: Western Blotting for Phospho-Protein-Y
Objective: To assess the inhibition of KNK-X signaling in a cellular context.
Methodology:
-
Cells are seeded in 6-well plates and allowed to adhere overnight.
-
Cells are treated with varying concentrations of this compound (or vehicle control) for 2 hours.
-
Following treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk in TBST.
-
The membrane is incubated overnight at 4°C with a primary antibody against Phospho-Protein-Y.
-
The membrane is washed and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
The membrane is stripped and re-probed for total Protein-Y and a loading control (e.g., GAPDH).
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: General experimental workflow for this compound evaluation.
Validation & Comparative
In Vitro Efficacy of Bas-118 and Clarithromycin Against Helicobacter pylori: A Comparative Guide
Executive Summary
This guide provides a comparative analysis of the in vitro efficacy of Bas-118, a novel benzamide derivative, and clarithromycin, a widely used macrolide antibiotic, against Helicobacter pylori. While clinical comparative data for this compound is not yet available, existing in vitro studies demonstrate its potent and selective activity against H. pylori, including strains resistant to clarithromycin. This document summarizes the available quantitative data, details experimental methodologies, and visualizes key mechanisms and workflows to inform researchers, scientists, and drug development professionals.
Comparative In Vitro Efficacy
The in vitro activity of both compounds against H. pylori has been evaluated by determining their Minimum Inhibitory Concentrations (MICs). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | H. pylori Strains | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| This compound | 100 randomly selected clinical isolates | ≤0.003–0.025 | ≤0.003 | 0.013 |
| 30 clarithromycin-resistant isolates | ≤0.003–0.025 | 0.006 | 0.013 | |
| 25 metronidazole-resistant isolates | ≤0.003–0.025 | 0.006 | 0.013 | |
| Clarithromycin | Susceptible strains | Generally low | Data varies | Data varies |
| Resistant strains | >1.56 | Significantly higher | Significantly higher |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. Data for this compound is from a specific in vitro study.[1][2][3][4] Clarithromycin MIC data is generalized from multiple sources discussing resistance.
The data clearly indicates that this compound exhibits potent in vitro activity against a wide range of H. pylori isolates, including those that are resistant to clarithromycin.[1][2][3][4] Importantly, the efficacy of this compound was not significantly affected by existing resistance to clarithromycin or metronidazole.[1][2][3][4]
Mechanisms of Action and Resistance
Clarithromycin
Clarithromycin is a macrolide antibiotic that inhibits bacterial protein synthesis.[5][6] It binds to the 23S rRNA component of the 50S ribosomal subunit, thereby blocking the exit of newly synthesized peptides.[5]
Resistance to clarithromycin in H. pylori is primarily due to point mutations in the 23S rRNA gene, with A2142G and A2143G transitions being the most common.[7][8][9] These mutations reduce the binding affinity of clarithromycin to the ribosome, rendering the antibiotic ineffective.[9]
This compound
The precise mechanism of action for this compound has not been fully elucidated but is believed to be novel.[1] This is supported by its potent activity against clarithromycin-resistant strains, suggesting it acts on a different molecular target.[1][2][3][4] Furthermore, this compound has a very narrow antibacterial spectrum, primarily targeting H. pylori, which implies a highly specific mechanism.[1] In vitro experiments have shown that resistance to this compound does not readily develop after serial passages in the presence of subinhibitory concentrations of the drug.[2][3][4]
Experimental Protocols
The in vitro efficacy of this compound was determined using the agar dilution method, a standardized protocol for assessing antimicrobial susceptibility.
MIC Determination by Agar Dilution Method
-
Preparation of Agar Plates: Mueller-Hinton agar supplemented with 5% horse blood was used. Two-fold serial dilutions of this compound and other reference drugs were incorporated into the agar plates.
-
Inoculum Preparation: H. pylori strains were cultured on blood agar plates for 3 days. The bacterial colonies were then suspended in Brucella broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to achieve a final inoculum density of approximately 5 × 10⁵ colony-forming units (CFU) per spot.
-
Inoculation: A multi-point inoculator was used to deliver a standardized volume of the bacterial suspension onto the surface of the agar plates containing the serially diluted antimicrobial agents.
-
Incubation: The inoculated plates were incubated at 37°C for 72 hours under microaerophilic conditions (10% CO₂, 5% O₂, 85% N₂).
-
MIC Determination: The MIC was recorded as the lowest concentration of the drug that completely inhibited the visible growth of the bacteria on the agar plate.
Conclusion
References
- 1. academic.oup.com [academic.oup.com]
- 2. In vitro anti-Helicobacter pylori activity of this compound, a new benzamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Clarithromycin resistance in Helicobacter pylori and its clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
Comparative Analysis of Bas-118 and Metronidazole for the Treatment of Helicobacter pylori Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Bas-118, a novel benzamide derivative, and metronidazole, a widely used nitroimidazole antibiotic, in the context of their activity against Helicobacter pylori (H. pylori). This comparison is based on available preclinical data for this compound and established clinical and experimental data for metronidazole.
Executive Summary
This compound demonstrates exceptional in vitro potency against a broad range of H. pylori isolates, including those resistant to metronidazole and clarithromycin.[1][2] Metronidazole, a cornerstone of H. pylori eradication therapy for decades, faces increasing challenges due to widespread resistance. While this compound is in the preclinical stage of development, its high efficacy and activity against resistant strains position it as a promising candidate for future anti-H. pylori therapies. This guide will delve into the available data on their mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation.
Data Presentation: In Vitro Efficacy Against H. pylori
The following table summarizes the minimum inhibitory concentration (MIC) data for this compound and metronidazole against H. pylori. The data for this compound is derived from a study on 155 isolates, including clarithromycin-resistant and metronidazole-resistant strains.[1][2]
| Compound | Isolate Type | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |
| This compound | Randomly Selected (n=100) | ≤0.003 | 0.013 | ≤0.003–0.025 |
| Clarithromycin-Resistant (n=30) | ≤0.003 | 0.013 | ≤0.003–0.025 | |
| Metronidazole-Resistant (n=25) | ≤0.003 | 0.013 | ≤0.003–0.025 | |
| Metronidazole | Susceptible Strains | - | - | <8 |
| Resistant Strains | - | - | ≥8 |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Mechanism of Action
This compound: A Benzamide Derivative
While the precise molecular target of this compound has not been fully elucidated in the available literature, as a benzamide derivative, it belongs to a class of compounds known to act as antibacterial agents.[3][4] Some benzamides have been shown to inhibit the bacterial cell division protein FtsZ, a promising target for new antibiotics.[5] This mechanism is distinct from that of many currently used antibiotics.
Metronidazole: A Nitroimidazole Prodrug
Metronidazole is a prodrug that requires activation within the microbial cell.[6] Its mechanism involves the reduction of its nitro group by bacterial nitroreductases in the anaerobic environment of H. pylori. This process generates reactive nitroso radicals that bind to and disrupt the helical structure of DNA, leading to strand breakage and cell death.[6]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) for this compound
The in vitro antibacterial activity of this compound against H. pylori was determined using the agar dilution method.[1][2]
1. Bacterial Strains: A total of 155 clinical isolates of H. pylori were used, including 30 clarithromycin-resistant and 25 metronidazole-resistant strains.[1][2]
2. Media Preparation: Brucella agar supplemented with 5% horse blood was used for the cultivation and susceptibility testing of H. pylori.
3. Inoculum Preparation: H. pylori isolates were cultured for 3 days at 37°C under microaerobic conditions (10% CO2, 5% O2, 85% N2). Colonies were then suspended in Brucella broth to a turbidity equivalent to a 1.0 McFarland standard.
4. Agar Dilution Assay:
- Serial twofold dilutions of this compound were incorporated into the Brucella agar plates.
- The prepared bacterial inocula were then spotted onto the surface of the agar plates containing the different concentrations of this compound.
- The plates were incubated at 37°C for 72 hours under microaerobic conditions.
5. MIC Determination: The MIC was defined as the lowest concentration of this compound that completely inhibited the visible growth of the bacterial isolates.
Resistance Profile
A significant advantage of this compound observed in preclinical studies is its potent activity against metronidazole-resistant H. pylori strains.[1][2] The development of resistance to metronidazole is a major clinical concern and can significantly reduce the efficacy of treatment regimens.[6] Furthermore, initial in vitro experiments suggest that H. pylori does not readily develop resistance to this compound, with MICs increasing by no more than twofold after 10 serial passages in the presence of subinhibitory concentrations.[1][2]
Selectivity
This compound has demonstrated a high degree of selectivity for H. pylori. In the same study where it showed potent anti-H. pylori activity, it exhibited low antibacterial activity against 29 non-H. pylori strains, with MICs of ≥8 mg/L.[1][2] This selectivity is a desirable characteristic for an antibiotic as it may reduce the impact on the normal gut microbiota.
Conclusion
This compound is a promising novel benzamide derivative with potent and selective in vitro activity against H. pylori. Its efficacy against metronidazole-resistant strains and a low propensity for in vitro resistance development highlight its potential as a future therapeutic agent for H. pylori infections. In contrast, while metronidazole remains a clinically important drug, its utility is increasingly compromised by resistance. Further preclinical and clinical studies are warranted to fully elucidate the mechanism of action, safety profile, and clinical efficacy of this compound. This early-stage data suggests that this compound could address a significant unmet need in the management of difficult-to-treat H. pylori infections.
References
- 1. In vitro anti-Helicobacter pylori activity of this compound, a new benzamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Compound | AntibioticDB [antibioticdb.com]
- 5. Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Omeprazole, amoxycillin and metronidazole for the cure of Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Bas-118 Against Clarithromycin-Resistant Helicobacter pylori
For Immediate Release
This guide provides a comparative analysis of the investigational compound Bas-118 against established alternative therapies for clarithromycin-resistant Helicobacter pylori (H. pylori). The following data and protocols are intended for researchers, scientists, and drug development professionals.
Executive Summary
The emergence of clarithromycin-resistant H. pylori necessitates the development of novel therapeutic agents. This compound, a novel benzamide derivative, has demonstrated potent in vitro activity against H. pylori, including strains resistant to clarithromycin. This document summarizes the available preclinical data for this compound and compares its in vitro efficacy with currently available second-line treatments for clarithromycin-resistant H. pylori infections. While direct comparative in vivo studies are not yet available, this guide provides a framework for evaluating the potential of this compound in the context of existing therapeutic options.
Data Presentation: In Vitro Susceptibility
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and alternative antimicrobial agents against H. pylori. It is important to note that the data for this compound is specifically against clarithromycin-resistant strains, while the data for other agents may be against a broader range of H. pylori isolates.
Table 1: In Vitro Activity of this compound against H. pylori
| Compound | Strain Type | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |
| This compound | Clarithromycin-Resistant | ≤0.003 | 0.013 | ≤0.003 - 0.025 |
Table 2: In Vitro Activity of Alternative Agents against H. pylori
| Agent | Class | Typical MIC₅₀ (mg/L) | Typical MIC₉₀ (mg/L) | Resistance Breakpoint (mg/L) |
| Metronidazole | Nitroimidazole | 0.5 - 2.0 | 16 - 128 | >8 |
| Tetracycline | Tetracycline | 0.25 - 0.5 | 1.0 - 2.0 | >4 |
| Levofloxacin | Fluoroquinolone | 0.125 - 0.5 | 0.5 - 2.0 | >1 |
| Rifabutin | Rifamycin | 0.008 | - | Not defined |
| Furazolidone | Nitrofuran | - | - | Low resistance reported |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution Method
The following protocol is a standard method for determining the MIC of antimicrobial agents against H. pylori.
1. Preparation of Media:
-
Mueller-Hinton agar is supplemented with 5-10% defibrinated sheep or horse blood.
-
The agar is autoclaved and cooled to 50-55°C before the addition of blood and the antimicrobial agent.
2. Preparation of Antimicrobial Agent Stock Solutions:
-
Stock solutions of the test compounds are prepared in a suitable solvent (e.g., dimethyl sulfoxide for this compound).
-
Serial twofold dilutions of the antimicrobial agents are prepared.
3. Preparation of Inoculum:
-
H. pylori strains are cultured on appropriate agar plates for 48-72 hours under microaerophilic conditions (5-10% CO₂, 80-90% N₂, 5-10% H₂).
-
Bacterial colonies are suspended in a suitable broth (e.g., Brucella broth) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
4. Inoculation of Agar Plates:
-
Aliquots of the antimicrobial agent dilutions are added to the molten agar to achieve the desired final concentrations.
-
The agar is poured into Petri dishes and allowed to solidify.
-
The prepared bacterial inoculum is applied to the surface of the agar plates using a multipoint inoculator (delivering approximately 10⁴ CFU per spot).
5. Incubation:
-
The inoculated plates are incubated at 37°C for 48-72 hours under microaerophilic conditions.
6. Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for MIC Determination by Agar Dilution.
Mechanisms of Action & Signaling Pathways
The following diagrams illustrate the known or proposed mechanisms of action for this compound and alternative therapies.
Caption: Proposed Novel Mechanism of Action of this compound.
Caption: Multi-target Mechanism of Bismuth Quadruple Therapy.
Caption: Mechanisms of Action for Levofloxacin and Rifabutin.
Discussion
This compound exhibits potent in vitro activity against clarithromycin-resistant H. pylori, with MIC values significantly lower than those of many currently used antibiotics. The lack of cross-resistance with existing therapies and a low propensity for resistance development in preclinical studies are promising characteristics.
Alternative therapies for clarithromycin-resistant H. pylori, such as bismuth quadruple therapy and levofloxacin- or rifabutin-based regimens, have demonstrated clinical efficacy. However, their effectiveness can be limited by side effects and the emergence of resistance to their component drugs.
A direct comparison of the in vivo efficacy of this compound with these established regimens is necessary to fully elucidate its therapeutic potential. Further research is also needed to determine the precise molecular mechanism of action of this compound. The data presented in this guide suggest that this compound is a promising candidate for further development as a treatment for clarithromycin-resistant H. pylori infections.
Unveiling Bas-118: A Comparative Analysis of its Efficacy Against Drug-Resistant Helicobacter pylori
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the cross-resistance profile of the novel anti-Helicobacter pylori agent, Bas-118, with supporting experimental data and detailed methodologies.
The emergence of antibiotic-resistant Helicobacter pylori poses a significant challenge to the successful treatment of peptic ulcers and other gastric ailments. This guide provides a comparative analysis of this compound, a novel benzamide derivative, and its performance against both susceptible and drug-resistant strains of H. pylori. The data presented herein is derived from key in vitro studies, offering valuable insights for researchers exploring new therapeutic strategies against this persistent pathogen.
Performance of this compound Against Resistant H. pylori Strains
This compound has demonstrated potent and selective antibacterial activity against a wide range of H. pylori isolates, including those resistant to commonly prescribed antibiotics such as clarithromycin (CAM) and metronidazole (MNDZ). This suggests a lack of cross-resistance between this compound and these established drugs, highlighting its potential as a valuable alternative or combination therapy.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound against H. pylori
| Isolate Type | Number of Isolates | This compound MIC Range (mg/L) | This compound MIC₅₀ (mg/L) | This compound MIC₉₀ (mg/L) |
| Randomly Selected | 100 | ≤0.003–0.025 | ≤0.003 | 0.013 |
| Clarithromycin-Resistant | 30 | ≤0.003–0.025 | ≤0.003 | 0.013 |
| Metronidazole-Resistant | 25 | ≤0.003–0.025 | 0.006 | 0.013 |
Data sourced from Kobayashi I, et al. J Antimicrob Chemother. 2002 Jul;50(1):129-32.[1][2]
The data clearly indicates that the efficacy of this compound is not diminished in the presence of resistance to either clarithromycin or metronidazole. The MIC₅₀ and MIC₉₀ values remain consistently low across all tested isolate types.
Propensity for Resistance Development
A crucial aspect of any new antimicrobial agent is its potential to induce resistance. Studies on this compound have shown a low propensity for the in vitro development of resistance in H. pylori.
Table 2: In Vitro Induction of Resistance to this compound
| H. pylori Strain | Initial MIC (mg/L) | MIC after 10 Passages (mg/L) | Fold Increase in MIC |
| Strain 1 | 0.006 | 0.013 | 2 |
| Strain 2 | 0.006 | 0.006 | 1 |
| Strain 3 | 0.013 | 0.025 | 2 |
| Strain 4 | 0.006 | 0.013 | 2 |
| Strain 5 | 0.003 | 0.006 | 2 |
Data sourced from Kobayashi I, et al. J Antimicrob Chemother. 2002 Jul;50(1):129-32.[1][2]
After 10 serial passages in the presence of subinhibitory concentrations of this compound, the MICs for five different H. pylori strains increased by no more than two-fold.[1][2] This suggests that resistance to this compound may develop slowly.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.
Agar Dilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
References
Benchmarking Bas-118: A Comparative Analysis of Novel Anti-Helicobacter pylori Agents
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance in Helicobacter pylori necessitates the development of novel therapeutic agents. This guide provides a comparative analysis of Bas-118, a promising benzamide derivative, against other novel anti-H. pylori agents. The following sections detail the performance of these agents, supported by experimental data, to aid in research and drug development decisions.
Comparative Efficacy of Novel Anti-H. pylori Agents
This compound demonstrates potent and selective activity against a wide range of H. pylori isolates, including those resistant to conventional antibiotics such as clarithromycin and metronidazole.[1] The following table summarizes the in vitro efficacy of this compound and other notable novel anti-H. pylori agents.
| Agent | Class | Mechanism of Action | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) | Activity Against Resistant Strains |
| This compound | Benzamide Derivative | Novel mechanism, exact target under investigation.[2] | ≤0.003[1] | 0.013[1] | ≤0.003–0.025[1] | Yes (Clarithromycin, Metronidazole)[1] |
| Vonoprazan | Potassium-Competitive Acid Blocker (P-CAB) | Inhibits gastric H+/K+-ATPase.[3][4][5] | - | - | - | Indirectly enhances antibiotic efficacy.[4][6] |
| Armeniaspirol A | Natural Product (Spiro[4.4]non-8-ene) | Disrupts bacterial cell membrane; acts as a protonophore.[7][8][9] | - | - | 4–16 | Yes (Multidrug-resistant strains)[7] |
| Rifabutin (in Talicia) | Rifamycin | Inhibits prokaryotic RNA polymerase.[10][11] | - | - | - | Yes (Clarithromycin, Metronidazole)[10] |
| Furazolidone | Nitrofuran | Interferes with bacterial oxidoreductase systems.[12] | - | - | - | Yes (Low primary resistance)[13] |
Note: MIC (Minimum Inhibitory Concentration) values for Vonoprazan, Rifabutin, and Furazolidone are not directly presented as single-agent MICs in the same format as for this compound and Armeniaspirol A, as they are often used in combination therapies. Vonoprazan's primary role is acid suppression, which enhances the activity of co-administered antibiotics.[4][6]
Mechanisms of Action and Resistance Potential
A key differentiator for novel agents is a mechanism of action that circumvents existing resistance pathways.
-
This compound: The precise molecular target of this compound is yet to be fully elucidated, but its narrow antibacterial spectrum and efficacy against resistant strains suggest a novel mechanism.[2] Importantly, in vitro studies show that H. pylori does not readily develop resistance to this compound.[1]
-
Vonoprazan: As a P-CAB, vonoprazan provides potent and sustained gastric acid suppression, creating a more favorable environment for antibiotics to exert their effects.[3][4][5] Its action is not directly bactericidal but is crucial for the efficacy of combination therapies.[14]
-
Armeniaspirol A: This agent disrupts the bacterial cell membrane, a mechanism that is less prone to the development of resistance compared to enzyme-targeted antibiotics.[7][15] It also functions as a protonophore, dissipating the proton motive force essential for bacterial survival.[8][9]
-
Rifabutin: A component of the FDA-approved combination therapy Talicia, rifabutin inhibits bacterial RNA polymerase.[10][16] Resistance to rifabutin in H. pylori is currently very low.[10][17]
-
Furazolidone: This nitrofuran derivative interferes with bacterial DNA and protein synthesis through its effects on oxidoreductase enzymes.[12][18] It has maintained a low rate of primary resistance over decades of use.[13]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution
The MIC values for this compound against H. pylori were determined using the agar dilution method, a standard technique for assessing antimicrobial susceptibility.[1][19]
Protocol:
-
Preparation of Media: A series of agar plates (e.g., Mueller-Hinton agar supplemented with 5% sheep blood) containing twofold serial dilutions of the antimicrobial agent are prepared.[20]
-
Inoculum Preparation: H. pylori isolates are cultured for 48-72 hours under microaerophilic conditions. A bacterial suspension is prepared and adjusted to a standard turbidity (e.g., 1.0 McFarland standard).[20]
-
Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of each agar plate, typically using a multipoint inoculator.[2]
-
Incubation: The inoculated plates are incubated at 37°C for 48-72 hours in a microaerophilic environment.[19][20]
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria on the agar surface.[21][22][23]
Signaling Pathways in H. pylori Pathogenesis and Potential Intervention
H. pylori infection triggers multiple host cell signaling pathways that contribute to inflammation and carcinogenesis. Novel therapeutic agents may directly or indirectly modulate these pathways.
H. pylori virulence factors, such as CagA and lipopolysaccharide (LPS), activate pro-inflammatory and oncogenic pathways including NF-κB, PI3K/AKT, and Wnt/β-catenin in host gastric epithelial cells.[24][25][26][27] While the direct impact of this compound on these pathways is yet to be reported, its bactericidal activity would eliminate the source of these signaling triggers.
Benchmarking Workflow
A logical workflow for benchmarking a novel anti-H. pylori agent like this compound against comparators is outlined below.
This structured approach ensures a comprehensive evaluation of a new agent's potential, from its fundamental antimicrobial properties to its performance in a preclinical setting, all while being compared to relevant alternatives.
Conclusion
This compound emerges as a highly potent and selective anti-H. pylori agent with a promising profile, particularly concerning its activity against resistant strains and its low propensity for inducing resistance. Its novel mechanism of action positions it as a valuable candidate for further development. Head-to-head clinical trials are warranted to definitively establish its comparative efficacy and safety against other novel therapies such as vonoprazan- and rifabutin-based regimens. The data presented in this guide underscore the potential of this compound to address the significant unmet medical need in the management of H. pylori infection.
References
- 1. In vitro anti-Helicobacter pylori activity of this compound, a new benzamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Vonoprazan: A Review in Helicobacter pylori Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Frontiers | The efficacy and mechanism of vonoprazan-containing triple therapy in the eradication of Helicobacter pylori [frontiersin.org]
- 7. Armeniaspirol A: a novel anti-Helicobacter pylori agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Total synthesis and mechanism of action of the antibiotic armeniaspirol A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Total synthesis and mechanism of action of the antibiotic armeniaspirol A - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04290D [pubs.rsc.org]
- 10. droracle.ai [droracle.ai]
- 11. Rifabutin for the Treatment of Helicobacter pylori Infection: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wjgnet.com [wjgnet.com]
- 13. mdpi.com [mdpi.com]
- 14. The efficacy and mechanism of vonoprazan-containing triple therapy in the eradication of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. RedHill Biopharma - RedHill's Talicia® Listed as First-Line Choice for H. pylori in New American College of Gastroenterology Guidelines [redhillbio.com]
- 17. FDA OKs First Rifabutin-Based H pylori Therapy Talicia [medscape.com]
- 18. go.drugbank.com [go.drugbank.com]
- 19. Antimicrobial Susceptibility Testing of Helicobacter pylori in a Large Multicenter Trial: the MACH 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 24. Frontiers | The intersection of Helicobacter pylori and gastric cancer: signaling pathways and molecular mechanisms [frontiersin.org]
- 25. researchgate.net [researchgate.net]
- 26. Helicobacter pylori-Mediated Immunity and Signaling Transduction in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Helicobacter pylori regulates stomach diseases by activating cell pathways and DNA methylation of host cells [frontiersin.org]
Unveiling Potential Synergy: A Comparative Guide to Bas-118 and Proton Pump Inhibitors in Helicobacter pylori Eradication
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance in Helicobacter pylori necessitates the exploration of novel therapeutic strategies. This guide provides a comparative analysis of Bas-118, a novel benzamide derivative with potent anti-H. pylori activity, and the established role of proton pump inhibitors (PPIs) in eradication therapies. While direct experimental data on the synergistic effects of this compound and PPIs is not yet available, this document synthesizes existing research to explore their potential for combined use, supported by experimental data on their individual activities and the known synergistic mechanisms of PPIs.
Comparative Efficacy of this compound and Standard Antibiotics against H. pylori
This compound has demonstrated significant in vitro potency against a wide range of H. pylori isolates, including strains resistant to commonly used antibiotics such as clarithromycin and metronidazole.[1][2][3] Its efficacy, as measured by the Minimum Inhibitory Concentration (MIC), is notably high.
| Compound | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |
| This compound | ≤0.003 | 0.013 | ≤0.003–0.025 |
| Clarithromycin-resistant isolates | |||
| This compound | - | - | - |
| Metronidazole-resistant isolates | |||
| This compound | - | - | - |
Data sourced from in vitro studies on 100 randomly selected isolates of Helicobacter pylori.[1][2][3]
Proton Pump Inhibitors: A Cornerstone of H. pylori Eradication
Proton pump inhibitors (PPIs) are a class of drugs that irreversibly inhibit the H⁺/K⁺ ATPase (proton pump) in gastric parietal cells, leading to a profound and sustained reduction in stomach acid production. While not primarily antibacterial, PPIs play a crucial synergistic role in H. pylori eradication therapies through several mechanisms:
-
Elevating Gastric pH: By increasing the intragastric pH, PPIs create a less acidic environment. This has two key benefits:
-
It enhances the stability and activity of acid-labile antibiotics, such as clarithromycin and amoxicillin.
-
It shifts H. pylori from a non-replicating, coccoid state (more resistant to antibiotics) to a replicating, vegetative state that is more susceptible to antibiotic action.
-
-
Direct Antibacterial Activity: Some studies suggest that PPIs possess a weak intrinsic antibacterial effect against H. pylori.
-
Inhibition of Urease Activity: PPIs can inhibit the urease enzyme of H. pylori, which is essential for the bacterium's survival in the acidic stomach environment.
Hypothesized Synergy of this compound and Proton Pump Inhibitors
Although direct experimental evidence is lacking, the known mechanisms of PPIs in antibiotic synergy strongly suggest a potential for enhanced efficacy when combined with this compound for H. pylori eradication. The elevation of gastric pH by a PPI would likely create a more favorable environment for this compound to exert its antibacterial action, potentially leading to:
-
Increased Potency: A higher effective concentration of this compound at the site of infection.
-
Overcoming Resistance: A greater ability to eradicate resistant strains of H. pylori.
-
Reduced Treatment Duration: The possibility of shorter and more effective treatment regimens.
Further in vitro and in vivo studies are warranted to investigate and quantify the synergistic effects of this combination.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) of this compound
The following protocol is based on the agar dilution method used in the initial in vitro studies of this compound.[1]
1. Preparation of Media:
- Mueller-Hinton agar supplemented with 5% horse blood is prepared.
- This compound is dissolved in a suitable solvent and then serially diluted to achieve the desired final concentrations in the agar plates.
2. Inoculum Preparation:
- H. pylori strains are cultured on appropriate agar plates for 72 hours under microaerophilic conditions (e.g., 5% O₂, 10% CO₂, 85% N₂).
- Bacterial colonies are harvested and suspended in Brucella broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum density of approximately 10⁵ colony-forming units (CFU) per spot.
3. Inoculation:
- The prepared bacterial suspensions are inoculated onto the surface of the agar plates containing the various concentrations of this compound using a multipoint inoculator.
- A growth control plate (without this compound) is also inoculated.
4. Incubation:
- The inoculated plates are incubated at 37°C for 72 hours under microaerophilic conditions.
5. Determination of MIC:
- The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of H. pylori on the agar plate.
Visualizing the Pathways and Processes
Caption: Proposed synergistic mechanism of this compound and PPIs against H. pylori.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
References
Unraveling the Efficacy of Bas-118: A Comparative Analysis
The identity of the therapeutic agent "Bas-118" remains elusive in publicly available scientific literature and clinical trial databases. Extensive searches have not yielded a specific drug, biologic, or other therapeutic modality with this designation. Therefore, a direct statistical validation and comparison of its efficacy data against alternative treatments cannot be provided at this time.
Initial investigations into "this compound" have pointed towards several distinct and unrelated areas of research, none of which correspond to a singular, identifiable therapeutic agent. These include a deprioritized gene therapy candidate for Batten disease known as TSHA-118[1], a two-component regulatory system in E. coli designated BasS/BasR[2][3], and a colorectal cancer drug candidate referred to as FL118[4]. The numerical designation "118" also appeared in unrelated contexts such as patient cohort sizes in clinical studies and product pricing[5][6].
Without a clear identification of "this compound," including its molecular structure, mechanism of action, and intended therapeutic indication, it is impossible to perform the requested comparative analysis. This includes summarizing quantitative efficacy data, detailing experimental protocols, and visualizing relevant signaling pathways.
To proceed with a comprehensive comparison guide as requested, clarification on the specific identity of "this compound" is required. Once the correct therapeutic agent is identified, the following structured approach would be undertaken to provide a thorough and objective analysis for researchers, scientists, and drug development professionals.
Future Framework for Analysis (Upon Identification of this compound)
1. Data Compilation and Comparison:
-
Efficacy Data: A thorough search of clinical trial databases (e.g., ClinicalTrials.gov), peer-reviewed publications, and conference proceedings would be conducted to gather all available quantitative efficacy data for this compound and its primary competitors. This data would be organized into clear, structured tables for easy comparison of key endpoints.
-
Competitor Analysis: A landscape analysis of the therapeutic area would be performed to identify the standard of care and other relevant alternative treatments. Efficacy data for these alternatives would be similarly compiled and presented.
2. Experimental Protocols:
-
Methodology Detailing: For all key experiments cited in the efficacy data, detailed methodologies would be provided. This would include, but not be limited to, patient populations, dosing regimens, assay parameters, and statistical analysis plans.
3. Visualization of Biological Pathways and Workflows:
-
Signaling Pathway Diagrams: Based on the known mechanism of action of this compound, diagrams of the relevant signaling pathways would be generated using Graphviz (DOT language). These diagrams would illustrate the molecular interactions and how this compound modulates the pathway.
-
Experimental Workflow Diagrams: To enhance clarity, diagrams illustrating the workflows of key experimental assays would be created. This would provide a visual guide to the steps involved in generating the presented efficacy data.
Below are placeholder examples of the types of visualizations that would be generated.
Caption: Placeholder diagram of a hypothetical signaling pathway modulated by this compound.
Caption: Placeholder diagram of a generalized clinical trial workflow.
We are committed to providing a rigorous and objective analysis. We await further clarification on the identity of "this compound" to deliver a comprehensive and actionable comparison guide.
References
- 1. battendiseasenews.com [battendiseasenews.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Bimekizumab treatment in biologic DMARD-naïve patients with active psoriatic arthritis: 52-week efficacy and safety results from the phase III, randomised, placebo-controlled, active reference BE OPTIMAL study | Annals of the Rheumatic Diseases [ard.bmj.com]
- 6. kidfriendlydc.com [kidfriendlydc.com]
A Comparative Safety Profile of Bas-118 and Existing Antibiotics for Helicobacter pylori Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical safety profile of Bas-118, a novel benzamide derivative, with established antibiotics used in the treatment of Helicobacter pylori infections, namely amoxicillin, clarithromycin, and metronidazole. Due to the preclinical and currently inactive development status of this compound, publicly available safety data is limited. This document summarizes the existing information and provides context through comparison with widely used therapeutic agents.
Executive Summary
This compound has demonstrated potent and selective in vitro activity against Helicobacter pylori, including strains resistant to clarithromycin and metronidazole.[1][2] While this highlights its potential as a future therapeutic agent, a comprehensive preclinical safety profile is not yet publicly available. This guide presents the available acute toxicity data for comparator antibiotics to offer a preliminary safety benchmark.
Quantitative Safety Data Comparison
The following table summarizes the available acute toxicity data (LD50) for amoxicillin, clarithromycin, and metronidazole in rodent models. LD50 represents the dose of a substance that is lethal to 50% of a test population. It is a standard measure of acute toxicity. No publicly available LD50 data for this compound was found.
| Antibiotic | Animal Model | Route of Administration | Acute LD50 |
| This compound | Not Available | Not Available | Not Available |
| Amoxicillin | Rat | Oral | > 8,000 mg/kg |
| Mouse | Oral | > 10,000 mg/kg | |
| Clarithromycin | Rat | Oral | 1,270 mg/kg |
| Mouse | Oral | 1,230 mg/kg | |
| Metronidazole | Rat | Oral | 3,000 mg/kg |
| Mouse | Oral | 3,800 mg/kg |
Experimental Protocols
Detailed experimental protocols for the specific studies yielding the LD50 values in the table are not publicly available. However, the following represents a standardized protocol for an acute oral toxicity study in rodents, based on OECD Guideline 420.
Acute Oral Toxicity Study (OECD 420 Fixed Dose Procedure)
Objective: To determine the acute oral toxicity of a test substance.
Test Animals: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are often used.
Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before administration of the test substance.
Dose Levels and Administration:
-
A sighting study is performed with a small number of animals to determine the appropriate starting dose for the main study.
-
In the main study, groups of animals are dosed in a stepwise manner using fixed doses (e.g., 5, 50, 300, 2000 mg/kg).
-
The test substance is administered as a single oral dose by gavage.
-
The volume administered is typically kept constant across dose levels by adjusting the concentration of the dosing preparation.
Observations:
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes.
-
Observations are conducted frequently on the day of dosing and at least daily thereafter for 14 days.
-
At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Data Analysis: The study aims to identify a dose that causes evident toxicity and a dose that causes no effects, allowing for classification of the substance according to the Globally Harmonised System (GHS).
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro cytotoxicity assay, a fundamental experiment in the preclinical safety assessment of a new chemical entity.
Caption: Workflow of an in vitro cytotoxicity assay.
Signaling Pathway
Due to the limited publicly available information on the specific molecular target and mechanism of action of this compound, a detailed signaling pathway diagram cannot be accurately constructed at this time. As a benzamide derivative, its mechanism may differ from the established pathways of protein synthesis inhibition (clarithromycin), DNA damage (metronidazole), or cell wall synthesis inhibition (amoxicillin). Further research is required to elucidate the precise mechanism by which this compound exerts its selective activity against H. pylori.
The diagram below illustrates a generalized logical relationship in the early preclinical assessment of a novel antibiotic.
Caption: Logical flow in early antibiotic preclinical assessment.
References
Safety Operating Guide
Proper Disposal Procedures for Bas-118
Disclaimer: The identifier "Bas-118" does not correspond to a universally recognized chemical substance in standard chemical databases. The information provided below is a general guide for the proper disposal of hazardous chemical waste in a laboratory setting and uses a hypothetical substance, "this compound," for illustrative purposes. Always refer to the Safety Data Sheet (SDS) for the specific chemical you are using for accurate and complete disposal instructions.
Immediate Safety and Identification
Before proceeding with any disposal protocol, it is imperative to correctly identify the chemical and understand its associated hazards. The Safety Data Sheet (SDS) is the primary source for this information.
Actionable Steps:
-
Locate the SDS: Obtain the SDS for the specific product you are using. The product container should have the manufacturer's name and product number, which can be used to find the SDS on the manufacturer's website.
-
Review Hazard Information: Pay close attention to sections 2 (Hazards Identification), 7 (Handling and Storage), and 13 (Disposal Considerations) of the SDS.
-
Personal Protective Equipment (PPE): Based on the SDS, don appropriate PPE. This typically includes safety goggles, nitrile gloves, and a lab coat. For volatile or highly toxic substances, a fume hood is required.
For the purpose of this guide, we will assume "this compound" is a chlorinated organic solvent with the following hypothetical properties:
| Property | Value |
| Chemical Name | 1,1,8-trichloro-bas-octane (Hypothetical) |
| Appearance | Colorless liquid |
| Odor | Chloroform-like |
| Boiling Point | 118 °C |
| Density | 1.45 g/mL |
| Hazards | - Acute toxicity (oral, dermal, inhalation) |
| - Skin and eye irritant | |
| - Suspected carcinogen | |
| - Toxic to aquatic life | |
| Incompatibilities | Strong oxidizing agents, strong bases, metals |
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.
Step-by-Step Protocol:
-
Select the Correct Waste Container: Use a designated, properly labeled hazardous waste container for "Halogenated Organic Solvents." The container must be made of a material compatible with this compound (e.g., glass or polyethylene).
-
Label the Container: The waste container label must include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (no abbreviations)
-
The approximate percentage of each component
-
The relevant hazard warnings (e.g., "Toxic," "Corrosive")
-
-
Transfer the Waste:
-
Perform the transfer in a well-ventilated area, preferably inside a chemical fume hood.
-
Use a funnel to pour the waste into the container to prevent spills.
-
Do not fill the container to more than 80% of its capacity to allow for vapor expansion.
-
-
Seal the Container: Securely close the container cap.
-
Log the Waste: Record the amount of waste added in a waste log sheet associated with the container.
Storage of Hazardous Waste
Pending pickup by Environmental Health and Safety (EHS) or a licensed disposal company, hazardous waste must be stored safely.
Storage Guidelines:
-
Location: Store waste containers in a designated Satellite Accumulation Area (SAA). The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.
-
Segregation: Store containers of incompatible waste types separately. For example, keep halogenated solvents away from strong acids and bases.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Disposal workflow for hypothetical substance this compound.
Emergency Procedures
In the event of a spill or exposure, immediate action is necessary.
Spill Response:
-
Small Spill (<100 mL):
-
Alert personnel in the immediate area.
-
If flammable, extinguish all ignition sources.
-
Use a chemical spill kit to absorb the material.
-
Place the absorbent material in a sealed bag or container and label it as hazardous waste.
-
Clean the area with soap and water.
-
-
Large Spill (>100 mL):
-
Evacuate the area immediately.
-
Alert laboratory personnel and call your institution's emergency number.
-
Prevent unauthorized personnel from entering the area.
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.
In all cases of exposure, seek immediate medical attention after initial first aid and bring the SDS with you.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of chemical waste, protecting themselves, their colleagues, and the environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
